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  • Product: 6-Fluoro-4-nitro-1H-indole
  • CAS: 1000340-83-9

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the known physical and chemical properties of 6-Fluoro-4-nitro-1H-indole, a heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 6-Fluoro-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from available chemical databases and literature, presented for ease of use by professionals in research and development.

Core Physical and Chemical Data

6-Fluoro-4-nitro-1H-indole is a substituted indole, a class of compounds prevalent in bioactive molecules. The introduction of fluoro- and nitro- groups to the indole scaffold significantly modifies its electronic and steric properties, influencing its reactivity and potential biological activity.

General Properties

The fundamental physical and identifying properties of 6-Fluoro-4-nitro-1H-indole are summarized below. The compound is commercially available as a dark brown powder.[1]

PropertyValueSource
CAS Number 1000340-83-9[1][2]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
Appearance Dark brown powder[1]
Purity Typically ≥97%[1]
IUPAC Name 6-fluoro-4-nitro-1H-indole[1]
Solubility and Thermal Properties

Structural Information and Logical Relationships

The structure of 6-Fluoro-4-nitro-1H-indole consists of a bicyclic indole core, which is substituted with a fluorine atom at position 6 and a nitro group at position 4. This specific arrangement of functional groups dictates its chemical behavior.

G A 6-Fluoro-4-nitro-1H-indole B Indole Core (Aromatic Heterocycle) A->B C Fluoro Group (C6) (Electron-Withdrawing) A->C D Nitro Group (C4) (Strongly Electron-Withdrawing) A->D E Potential for Hydrogen Bonding (N-H proton) B->E G Altered Biological Activity B->G F Modified Chemical Reactivity C->F C->G D->F D->G

Figure 1: Structural components and their influence on the properties of 6-Fluoro-4-nitro-1H-indole.

Experimental Protocols for Physical Property Determination

While specific experimental data for 6-Fluoro-4-nitro-1H-indole is sparse, the following are standard, detailed methodologies for determining the key physical properties of solid organic compounds like it.

Melting Point Determination

The melting point is a critical indicator of purity. The procedure involves heating a small sample of the solid and observing the temperature range over which it transitions to a liquid.[4]

Apparatus:

  • Mel-Temp apparatus or similar melting point device

  • Capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Sample of the compound

Procedure:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4] A pure compound typically exhibits a sharp melting range of 1-2°C.

The general workflow for this experimental procedure is outlined below.

G start Start prep Pack capillary tube with 2-3 mm of sample start->prep setup Place tube in melting point apparatus prep->setup heat_fast Heat rapidly to ~15°C below expected M.P. setup->heat_fast heat_slow Reduce heating rate to 1-2°C per minute heat_fast->heat_slow observe_start Record T₁ at which first liquid appears heat_slow->observe_start observe_end Record T₂ at which all solid is liquid observe_start->observe_end calculate Report melting range (T₁ - T₂) observe_end->calculate end End calculate->end

Figure 2: Workflow for determining the melting point of a solid organic compound.
Solubility Determination

Solubility is assessed by observing the dissolution of a solute in a given solvent. This property is crucial for selecting appropriate solvents for reactions, purification, and formulation.[5][6]

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes or droppers

  • A selection of solvents (e.g., water, hexane, toluene, ethanol, acetone, DMSO)

Procedure:

  • Sample Preparation: Place a small, measured amount (e.g., 10 mg) of the compound into a test tube.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the chosen solvent to the test tube.[7]

  • Mixing: Vigorously mix the contents using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely disappears, forming a clear solution.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature. Observe if the compound precipitates upon cooling.

Spectral Data

Specific ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for 6-Fluoro-4-nitro-1H-indole were not found in the surveyed literature. For novel or less-common compounds, this data must typically be generated experimentally after synthesis. The expected ¹H NMR spectrum would show characteristic signals for the indole ring protons, with chemical shifts influenced by the electron-withdrawing effects of the fluoro and nitro substituents.

References

Exploratory

An In-depth Technical Guide on the Spectroscopic Data of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Fluoro-4-nitro-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-nitro-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active molecules. The introduction of a fluorine atom and a nitro group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the predicted spectroscopic characteristics and a detailed experimental protocol for the synthesis of 6-Fluoro-4-nitro-1H-indole.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Fluoro-4-nitro-1H-indole. These predictions are based on the known spectral data of 6-fluoroindole, 6-nitroindole, and other related substituted indoles.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for 6-Fluoro-4-nitro-1H-indole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.5 - 8.8br s-N-H
~8.0 - 8.2d~2.0H-5
~7.6 - 7.8dd~9.0, 2.0H-7
~7.4 - 7.6t~2.5H-2
~6.7 - 6.9dd~2.5, 1.0H-3

Solvent: CDCl₃ or DMSO-d₆. Predictions are based on analogous compounds.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon atoms attached to the fluorine and nitro groups, as well as those in their vicinity, will show characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Fluoro-4-nitro-1H-indole

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d, ¹JCF ≈ 240 Hz)C-6
~145 - 150C-4
~135 - 140C-7a
~125 - 130C-3a
~120 - 125C-2
~115 - 120 (d, ²JCF ≈ 25 Hz)C-5
~110 - 115 (d, ²JCF ≈ 20 Hz)C-7
~100 - 105C-3

Solvent: CDCl₃ or DMSO-d₆. Predictions are based on analogous compounds.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns will likely involve the loss of the nitro group and other characteristic cleavages of the indole ring.

Table 3: Predicted Mass Spectrometry Data for 6-Fluoro-4-nitro-1H-indole

m/zInterpretation
180.03[M]⁺ (Molecular Ion)
150.03[M - NO]⁺
134.03[M - NO₂]⁺
107.04[M - NO₂ - HCN]⁺

Ionization method: Electron Ionization (EI).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the nitro group, the C-F bond, and the aromatic C-H and C=C bonds.

Table 4: Predicted IR Spectral Data for 6-Fluoro-4-nitro-1H-indole

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3300MediumN-H stretch
~1520 - 1490StrongAsymmetric NO₂ stretch
~1350 - 1320StrongSymmetric NO₂ stretch
~1620 - 1600MediumC=C stretch (aromatic)
~1250 - 1200StrongC-F stretch
~850 - 800StrongC-H out-of-plane bend

Sample state: KBr pellet or thin film.

Experimental Protocols

The synthesis of 6-Fluoro-4-nitro-1H-indole can be approached through several established methods for indole synthesis. The Leimgruber-Batcho indole synthesis is a versatile and often high-yielding method suitable for this target molecule.

Proposed Synthesis of 6-Fluoro-4-nitro-1H-indole via Leimgruber-Batcho Synthesis

This synthesis involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

Step 1: Synthesis of (E)-1-(5-fluoro-3-nitrophenyl)-N,N-dimethylmethanimine

  • To a solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole

  • Dissolve the crude enamine from the previous step in a mixture of ethyl acetate and acetic acid.

  • Add iron powder (Fe) (5.0 eq) to the solution in portions.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the enamine is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-Fluoro-4-nitro-1H-indole.

Spectroscopic Characterization Protocol
  • ¹H and ¹³C NMR Spectroscopy: Record spectra on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Mass Spectrometry: Obtain a mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Infrared (IR) Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film on a salt plate.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed Leimgruber-Batcho synthesis of 6-Fluoro-4-nitro-1H-indole.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product 1_fluoro_2_methyl_3_nitrobenzene 1-Fluoro-2-methyl-3-nitrobenzene Enamine Enamine Intermediate 1_fluoro_2_methyl_3_nitrobenzene->Enamine Step 1: Enamine Formation DMF_DMA DMF-DMA, DMF Final_Product 6-Fluoro-4-nitro-1H-indole Enamine->Final_Product Step 2: Reductive Cyclization Fe_AcOH Fe, Acetic Acid

Caption: Proposed Leimgruber-Batcho synthesis of 6-Fluoro-4-nitro-1H-indole.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 6-Fluoro-4-nitro-1H-indole.

Experimental_Workflow Start Start Reaction_Setup Set up Reaction: Starting Material + Reagents Start->Reaction_Setup Heating_Stirring Heating and Stirring Reaction_Setup->Heating_Stirring Monitoring Monitor Reaction (TLC) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for the synthesis and analysis of the target compound.

Foundational

1H NMR spectrum of 6-Fluoro-4-nitro-1H-indole

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-4-nitro-1H-indole For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural characteristics...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-4-nitro-1H-indole

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Fluoro-4-nitro-1H-indole. Due to the absence of publicly available experimental spectra, this guide presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR data for 6-Fluoro-4-nitro-1H-indole is summarized in the table below. These predictions are derived from the analysis of structurally similar compounds, including 4-nitroindole, and take into account the electronic effects of the fluorine and nitro substituents on the indole ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H1 (NH)~12.2Broad Singlet-1H
H2~7.8Doublet of DoubletsJ(H2, H3) ≈ 3.0, J(H2, H1) ≈ 1.51H
H3~7.1Doublet of DoubletsJ(H3, H2) ≈ 3.0, J(H3, H7) ≈ 0.81H
H5~7.9Doublet of DoubletsJ(H5, F) ≈ 9.0, J(H5, H7) ≈ 2.01H
H7~8.1Doublet of DoubletsJ(H7, F) ≈ 5.0, J(H7, H5) ≈ 2.01H

Structural Diagram and Proton Assignments

The chemical structure of 6-Fluoro-4-nitro-1H-indole with the assigned proton labels is depicted below. This diagram is essential for correlating the predicted NMR signals with their corresponding protons in the molecule.

Caption: Chemical structure of 6-Fluoro-4-nitro-1H-indole with proton numbering.

Experimental Protocol

The following is a generalized experimental protocol for the acquisition of a ¹H NMR spectrum of 6-Fluoro-4-nitro-1H-indole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 6-Fluoro-4-nitro-1H-indole.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: Approximately 3-4 seconds.

  • Spectral Width: 0 to 14 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Spectral Prediction

The prediction of the ¹H NMR spectrum of 6-Fluoro-4-nitro-1H-indole follows a logical workflow that considers the additive effects of its substituents on the parent indole scaffold.

G A Start with ¹H NMR data of unsubstituted Indole B Introduce Nitro Group at C4 A->B C Strong electron-withdrawing effect deshields nearby protons (H3, H5) B->C D Introduce Fluorine at C6 C->D E Strongly electronegative F deshields adjacent protons (H5, H7) D->E F Observe H-F coupling for H5 (ortho, ~9 Hz) and H7 (meta, ~5 Hz) D->F G Combine effects to predict the final spectrum of 6-Fluoro-4-nitro-1H-indole E->G F->G

Exploratory

In-Depth Technical Guide on the 13C NMR Analysis of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Fluoro-4-nitro-1H-indole, a compound of int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 6-Fluoro-4-nitro-1H-indole, a compound of interest in medicinal chemistry and drug development. Due to the absence of direct experimental spectral data in publicly available literature, this guide presents a predicted 13C NMR data set based on the established substituent effects of fluoro and nitro groups on the indole scaffold. Furthermore, it outlines a detailed, standardized experimental protocol for acquiring 13C NMR spectra and includes a logical workflow for the analytical process.

Predicted 13C NMR Data

The chemical shifts (δ) for each carbon atom of 6-Fluoro-4-nitro-1H-indole have been predicted by utilizing the known 13C NMR data of indole, 6-fluoroindole, and 4-nitroindole. The prediction assumes the additivity of substituent chemical shift (SCS) effects of the fluorine and nitro groups on the indole ring system. The predicted values, along with expected carbon-fluorine coupling constants (nJCF), are summarized in the table below. These values are calculated for a standard deuterated solvent such as DMSO-d6 or CDCl3 and are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (nJCF, Hz)
C2~125Small (2-5 Hz)
C3~103Small (1-3 Hz)
C3a~128Small (1-3 Hz)
C4~140~10-15 Hz
C5~110~25-30 Hz
C6~158Large (235-245 Hz)
C7~100~25-30 Hz
C7a~135Small (2-5 Hz)

Note: These are predicted values and may vary from experimental results. The C-F coupling constants are estimations based on typical values observed in fluorinated aromatic systems.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality, proton-decoupled 13C NMR spectrum of an organic compound like 6-Fluoro-4-nitro-1H-indole.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of 6-Fluoro-4-nitro-1H-indole is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, or acetone-d6). The choice of solvent can slightly affect the chemical shifts.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal signal transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Shim the magnetic field to achieve homogeneity and improve the resolution and lineshape of the NMR signals.

3. Data Acquisition Parameters:

  • Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set a spectral width that encompasses all expected 13C signals (e.g., 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei between scans, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 13C NMR spectroscopy.

logical_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Pure Sample of 6-Fluoro-4-nitro-1H-indole Solvent Deuterated Solvent Selection (e.g., DMSO-d6) Sample->Solvent Dissolution Dissolution in NMR Tube Solvent->Dissolution Spectrometer NMR Spectrometer Setup (Tuning, Locking, Shimming) Dissolution->Spectrometer Parameters Set Acquisition Parameters (zgpg, ns, d1) Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transformation Acquire->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Peak_Picking Peak Picking & Chemical Shift Assignment Referencing->Peak_Picking Coupling_Analysis Analysis of C-F Coupling Constants Peak_Picking->Coupling_Analysis Comparison Comparison with Predicted Data & Databases Coupling_Analysis->Comparison Structure_Elucidation Structural Confirmation/Elucidation Comparison->Structure_Elucidation

Caption: Logical workflow for the 13C NMR analysis of 6-Fluoro-4-nitro-1H-indole.

Foundational

An In-depth Technical Guide on the Mass Spectrometry of 6-Fluoro-4-nitro-1H-indole

Introduction 6-Fluoro-4-nitro-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom and a nitro group can significantly...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-4-nitro-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom and a nitro group can significantly influence its physicochemical properties and biological activity. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds. This guide provides a comprehensive overview of the predicted mass spectrometric behavior of 6-Fluoro-4-nitro-1H-indole, including detailed experimental protocols and anticipated fragmentation patterns.

Predicted Mass Spectrometric Fragmentation

The fragmentation of 6-Fluoro-4-nitro-1H-indole under mass spectrometric conditions, particularly with electron ionization (EI), is expected to be driven by the presence of the indole ring, the nitro group, and the fluorine atom. The molecular ion ([M]•+) is anticipated to be observed, followed by characteristic losses of small neutral molecules and radicals.

Key Predicted Fragmentation Pathways:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which would result in a fragment ion at m/z 134.[1]

  • Loss of NO: Subsequent or alternative fragmentation can involve the loss of nitric oxide (•NO), a characteristic fragmentation for nitro compounds.[1]

  • Loss of HCN: A classic fragmentation pattern for the indole ring is the expulsion of hydrogen cyanide (HCN), leading to a more stable ion.[2][3]

  • Loss of CO: Following the loss of NO, decarbonylation can occur, which is a fragmentation pattern observed in some nitroaromatic compounds.[1]

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for 6-Fluoro-4-nitro-1H-indole.

Predicted m/z Proposed Fragment Ion Notes
180[C₈H₅FN₂O₂]⁺Molecular Ion ([M]⁺)
150[C₈H₅FN₂O]⁺Loss of O
134[C₈H₅FN]⁺Loss of NO₂[4]
116[C₈H₄FN₂]⁺Loss of O and H₂O
107[C₇H₄F]⁺Loss of NO₂ and HCN
89[C₆H₃F]⁺Further fragmentation

This data is predictive and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible mass spectrometric data. Below are generalized protocols for the analysis of 6-Fluoro-4-nitro-1H-indole.

4.1 Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of 6-Fluoro-4-nitro-1H-indole and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the ionization source and instrument sensitivity.

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 6-Fluoro-4-nitro-1H-indole.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Maintain at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Electron Energy: 70 eV.[5]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

4.3 Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile compounds or when coupled with separation of potential impurities or metabolites, LC-MS with electrospray ionization (ESI) is a powerful alternative.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.[6]

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[7]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.[7]

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: Scan from m/z 50 to 500.

Visualizations

5.1 Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 6-Fluoro-4-nitro-1H-indole under electron ionization.

fragmentation_pathway C8H5FN2O2+ (m/z 180) C8H5FN2O2+ (m/z 180) C8H5FN+ (m/z 134) C8H5FN+ (m/z 134) C8H5FN2O2+ (m/z 180)->C8H5FN+ (m/z 134) -NO2 C8H5FN2O+ (m/z 150) C8H5FN2O+ (m/z 150) C8H5FN2O2+ (m/z 180)->C8H5FN2O+ (m/z 150) -O C7H4F+ (m/z 107) C7H4F+ (m/z 107) C8H5FN+ (m/z 134)->C7H4F+ (m/z 107) -HCN

Caption: Predicted EI fragmentation pathway of 6-Fluoro-4-nitro-1H-indole.

5.2 General Experimental Workflow for Mass Spectrometry

This diagram outlines the general workflow for the mass spectrometric analysis of a small molecule like 6-Fluoro-4-nitro-1H-indole.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Introduction Sample Introduction (GC or LC) Dilution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum_Generation Spectrum Generation Detector->Spectrum_Generation Data_Analysis Data Analysis and Interpretation Spectrum_Generation->Data_Analysis

Caption: General workflow for mass spectrometry analysis.

Conclusion

While direct experimental data for the mass spectrometry of 6-Fluoro-4-nitro-1H-indole is currently lacking, this guide provides a robust predictive framework for its analysis. The proposed fragmentation patterns, derived from the behavior of analogous compounds, and the detailed experimental protocols offer a solid starting point for researchers. It is anticipated that the molecular ion will be observable, with key fragments arising from the loss of the nitro group (NO₂ and NO) and the characteristic loss of HCN from the indole core. The provided workflows and diagrams serve as a practical resource for the structural characterization of this and other novel fluorinated and nitrated indole derivatives. Experimental verification of these predictions will be a valuable contribution to the field.

References

Foundational

An In-depth Technical Guide to the Chemical Stability of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Fluoro-4-nitro-1H-indole is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its chemical stability...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-nitro-1H-indole is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its chemical stability is paramount for its synthesis, storage, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the anticipated chemical stability of 6-Fluoro-4-nitro-1H-indole based on the known behavior of related nitroaromatic and indole compounds. It outlines detailed experimental protocols for forced degradation studies to assess its intrinsic stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, this guide presents potential degradation pathways and the development of a stability-indicating analytical method.

Introduction

The indole nucleus is a prevalent scaffold in numerous biologically active compounds. The introduction of a nitro group and a fluorine atom to the indole ring, as in 6-Fluoro-4-nitro-1H-indole, can significantly influence its physicochemical properties, including its chemical stability. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[1] This information is critical for developing stable formulations and ensuring the safety and efficacy of pharmaceutical products.[2]

Physicochemical Properties

A summary of the known physicochemical properties of 6-Fluoro-4-nitro-1H-indole is presented in Table 1.

Table 1: Physicochemical Properties of 6-Fluoro-4-nitro-1H-indole

PropertyValueReference
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
CAS Number 1000340-83-9[1]
Appearance Expected to be a crystalline solidN/A
Purity 97%[1]

Anticipated Chemical Stability

  • Hydrolytic Stability : The indole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur. The presence of the electron-withdrawing nitro group could influence the electron density of the indole ring and potentially affect its susceptibility to hydrolytic degradation.

  • Oxidative Stability : The indole nucleus is susceptible to oxidation.[3] Common oxidizing agents can lead to the formation of various oxidation products, including oxindoles and isatins.[4] The nitro group itself is an oxidizing moiety and may influence the overall oxidative stability of the molecule.

  • Photostability : Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of degradation products.[5] It is crucial to protect 6-Fluoro-4-nitro-1H-indole from light during storage and handling.

  • Thermal Stability : The thermal stability of nitroaromatic compounds can vary.[6] Elevated temperatures can lead to decomposition, and the presence of the nitro group may lower the decomposition temperature compared to the parent indole.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are necessary to determine the intrinsic stability of 6-Fluoro-4-nitro-1H-indole and to develop a stability-indicating analytical method.[7] The following are detailed protocols for conducting these studies.

General Sample Preparation

Prepare a stock solution of 6-Fluoro-4-nitro-1H-indole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Hydrolytic Degradation
  • Acidic Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Neutral Hydrolysis :

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Expose a solution of 6-Fluoro-4-nitro-1H-indole in a suitable solvent (e.g., methanol) in a transparent container to a photostability chamber.

  • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • After exposure, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation
  • Solid State :

    • Place a known amount of solid 6-Fluoro-4-nitro-1H-indole in an oven at 105°C for 24 hours.

    • After the specified time, dissolve a known amount of the solid in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

  • Solution State :

    • Incubate a solution of 6-Fluoro-4-nitro-1H-indole in a suitable solvent at 60°C for 24 hours.

    • After incubation, cool the solution and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[2][8]

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectral analysis of the compound
Injection Volume 20 µL
Column Temperature 30°C

Potential Degradation Pathways

Based on the known degradation of substituted indoles, several degradation pathways for 6-Fluoro-4-nitro-1H-indole can be postulated.[4][9]

  • Oxidation : Oxidation of the indole ring is a likely degradation pathway, potentially leading to the formation of oxindole and isatin derivatives.

  • Hydroxylation : Successive hydroxylation at the 2- and 3-positions of the pyrrole ring can occur, leading to ring cleavage.[4]

  • Reduction of Nitro Group : The nitro group could be reduced to a hydroxylamino or amino group under certain conditions.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for assessing chemical stability and a potential degradation pathway.

G cluster_0 Forced Degradation Workflow start Start: 6-Fluoro-4-nitro-1H-indole stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress analysis HPLC Analysis stress->analysis data Data Interpretation (Peak Purity, Mass Balance) analysis->data pathway Identify Degradation Products & Elucidate Pathways data->pathway report Generate Stability Report pathway->report

Caption: Forced degradation experimental workflow.

G cluster_1 Potential Oxidative Degradation Pathway indole 6-Fluoro-4-nitro-1H-indole oxindole 6-Fluoro-4-nitro-oxindole indole->oxindole Oxidation isatin 6-Fluoro-4-nitro-isatin oxindole->isatin Further Oxidation cleavage Ring Cleavage Products isatin->cleavage Hydrolysis

Caption: A potential oxidative degradation pathway.

Summary and Recommendations

This guide provides a foundational understanding of the potential chemical stability of 6-Fluoro-4-nitro-1H-indole and detailed methodologies for its empirical determination. It is strongly recommended that comprehensive forced degradation studies, as outlined, be conducted to establish the intrinsic stability of this compound. The development and validation of a stability-indicating analytical method are critical for accurate monitoring of its stability during drug development. All handling and storage of 6-Fluoro-4-nitro-1H-indole should be performed with protection from light and elevated temperatures until its specific stability profile is fully characterized.

References

Exploratory

6-Fluoro-4-nitro-1H-indole (CAS: 1000340-83-9): A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Whitepaper This document provides a comprehensive technical overview of 6-Fluoro-4-nitro-1H-indole, a fluorinated nitroindole derivative of interest to researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Whitepaper

This document provides a comprehensive technical overview of 6-Fluoro-4-nitro-1H-indole, a fluorinated nitroindole derivative of interest to researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides expert-driven insights into its synthesis, potential biological significance, and physicochemical properties based on established chemical principles and data from structurally related molecules.

Core Compound Information

6-Fluoro-4-nitro-1H-indole is a heterocyclic aromatic compound. The presence of both a fluorine atom and a nitro group on the indole scaffold suggests its potential as a valuable building block in medicinal chemistry. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for other functional groups.

Table 1: Physicochemical and Structural Data for 6-Fluoro-4-nitro-1H-indole

PropertyValueSource
CAS Number 1000340-83-9[Vendor Information]
Molecular Formula C₈H₅FN₂O₂[Vendor Information]
Molecular Weight 180.14 g/mol [Vendor Information]
IUPAC Name 6-fluoro-4-nitro-1H-indole[Vendor Information]
SMILES O=--INVALID-LINK--c1cc(F)cc2c1cnc2[Vendor Information]
Appearance Dark brown powder[Vendor Information]
Storage Room Temperature[Vendor Information]

Synthesis Methodology: The Leimgruber-Batcho Indole Synthesis

A highly plausible and industrially scalable method for the synthesis of 6-Fluoro-4-nitro-1H-indole is the Leimgruber-Batcho indole synthesis.[1][2][3] This method is advantageous due to its high yields and the use of readily available starting materials.[3] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[1]

Proposed Experimental Protocol

The following protocol is a proposed adaptation of the Leimgruber-Batcho synthesis for 6-Fluoro-4-nitro-1H-indole, based on procedures for structurally similar compounds.

Step 1: Synthesis of (E)-1-(5-fluoro-3-nitrophenyl)-N,N-dimethyl-2-vinamine

  • To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 120-130°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is typically a dark-colored solid or oil. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole

  • Dissolve the crude enamine from Step 1 in a mixture of ethanol and acetic acid.

  • Add iron powder (5.0 eq) portion-wise to the solution while maintaining the temperature below 60°C.

  • After the addition is complete, heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-Fluoro-4-nitro-1H-indole.

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start 4-Fluoro-2-methyl-1-nitrobenzene reagents1 DMF-DMA, Pyrrolidine, DMF start->reagents1 heating1 Heat (120-130°C) reagents1->heating1 workup1 Solvent Removal heating1->workup1 enamine (E)-1-(5-fluoro-3-nitrophenyl)-N,N-dimethyl-2-vinamine workup1->enamine reagents2 Iron Powder, Acetic Acid, Ethanol enamine->reagents2 heating2 Reflux (80-90°C) reagents2->heating2 workup2 Filtration & Extraction heating2->workup2 purification Column Chromatography workup2->purification product 6-Fluoro-4-nitro-1H-indole purification->product

Caption: Proposed workflow for the Leimgruber-Batcho synthesis of 6-Fluoro-4-nitro-1H-indole.

Spectral and Physicochemical Properties

Table 2: Predicted Spectral Data for 6-Fluoro-4-nitro-1H-indole

Technique Predicted Characteristics
¹H NMR Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The fluorine atom will likely cause splitting of adjacent proton signals. The N-H proton of the indole ring will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons are expected in the range of δ 100-150 ppm. The carbon attached to the nitro group will be significantly deshielded. The carbon-fluorine coupling will be observable.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) are expected.
Mass Spectrometry The molecular ion peak (M+) should be observed at m/z = 180.03.

Table 3: Predicted Physicochemical Properties

Property Predicted Value/Range Basis for Prediction
Melting Point > 150 °CNitro-substituted aromatic compounds are often high-melting solids.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in non-polar solvents.General solubility trends for nitroindoles.[4]
LogP 2.0 - 3.0Calculated based on the structure and contributions of functional groups.[4]

Potential Biological Activity and Therapeutic Applications

Direct biological studies on 6-Fluoro-4-nitro-1H-indole have not been reported. However, the well-documented activities of related 6-fluoroindoles and nitroindoles provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

The indole scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[5]

  • Kinase Inhibition: 6-Fluoroindole derivatives have been shown to inhibit key kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2.[6]

  • G-Quadruplex Stabilization: Nitroindole derivatives, particularly 5- and 7-nitroindoles, can stabilize G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression and subsequent tumor growth suppression.[7][8][9]

  • Tubulin Polymerization Inhibition: Certain 6-fluoroindole-containing molecules inhibit tubulin polymerization, a critical process for cell division, thereby inducing cell cycle arrest and apoptosis.[6]

Antimicrobial and Other Activities
  • Quorum Sensing Inhibition: 6-Fluoroindole has been identified as an antimicrobial agent that interferes with the quorum sensing system of pathogens, inhibiting biofilm formation.[10][11]

  • Neuroactivity: The 6-fluoroindole scaffold is present in compounds developed as selective serotonin reuptake inhibitors (SSRIs).[6]

Given these precedents, 6-Fluoro-4-nitro-1H-indole is a compelling candidate for screening in anticancer and antimicrobial assays.

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of related nitroindoles, a plausible signaling pathway that could be modulated by 6-Fluoro-4-nitro-1H-indole is the c-Myc pathway through G-quadruplex stabilization.

G compound 6-Fluoro-4-nitro-1H-indole g4 c-Myc Promoter G-Quadruplex compound->g4 Stabilization transcription Transcription g4->transcription Inhibition cmyc_mrna c-Myc mRNA transcription->cmyc_mrna translation Translation cmyc_mrna->translation cmyc_protein c-Myc Protein translation->cmyc_protein cell_cycle Cell Cycle Progression cmyc_protein->cell_cycle apoptosis Apoptosis cmyc_protein->apoptosis proliferation Tumor Cell Proliferation cell_cycle->proliferation apoptosis->proliferation

Caption: Hypothetical signaling pathway for the anticancer activity of 6-Fluoro-4-nitro-1H-indole via c-Myc G-quadruplex stabilization.

Conclusion and Future Directions

6-Fluoro-4-nitro-1H-indole is a promising, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is feasible via established methods like the Leimgruber-Batcho synthesis. Based on the known bioactivities of its structural components, this compound warrants investigation for its anticancer and antimicrobial properties. Future research should focus on its definitive synthesis and characterization, followed by comprehensive in vitro and in vivo biological evaluation to validate its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

Foundational

An In-depth Technical Guide to 6-Fluoro-4-nitro-1H-indole

IUPAC Name: 6-fluoro-4-nitro-1H-indole This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Fluoro-4-nitro-1H-indole, a fluorinated nitroi...

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-fluoro-4-nitro-1H-indole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Fluoro-4-nitro-1H-indole, a fluorinated nitroindole derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs, such as 6-fluoroindole and various nitroindoles, to provide a predictive profile.

Chemical and Physical Properties

While experimental data for 6-Fluoro-4-nitro-1H-indole is not extensively available, its chemical and physical properties can be predicted based on its structure and data from related compounds. The presence of the fluorine atom and the nitro group is expected to significantly influence its polarity, solubility, and electronic properties.

Table 1: Physicochemical Properties of 6-Fluoro-4-nitro-1H-indole and Related Analogs

Property6-Fluoro-4-nitro-1H-indole (Predicted/Supplier Data)6-Fluoro-1H-indole (Experimental)6-Nitro-1H-indole (Experimental)
IUPAC Name 6-fluoro-4-nitro-1H-indole[1]6-fluoro-1H-indole[2]6-nitro-1H-indole[3]
CAS Number 1000340-83-9[1]399-51-9[2]4769-96-4[3]
Molecular Formula C₈H₅FN₂O₂[1]C₈H₆FN[2]C₈H₆N₂O₂[3]
Molecular Weight 180.14 g/mol [1]135.14 g/mol [2]162.15 g/mol [3]
SMILES O=--INVALID-LINK--C1=CC(F)=CC2=C1C=CN2[1]C1=CC(=CC2=C1C=CN2)F[2]C1=CC(=CC2=C1C=CN2)--INVALID-LINK--[O-][3]
Melting Point Not available72-76 °CNot available
Appearance Not availableOff-white powderNot available
Purity 97% (as per supplier)[1]>98% (as per supplier)Not available

Synthesis of 6-Fluoro-4-nitro-1H-indole

Proposed Synthesis via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[4] This approach would be suitable for the synthesis of 6-Fluoro-4-nitro-1H-indole starting from 2-methyl-3,5-dinitrofluorobenzene.

Experimental Protocol (Hypothetical):

Step 1: Enamine Formation

  • To a solution of 2-methyl-3,5-dinitrofluorobenzene in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to reflux (approximately 120-140°C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine), or iron powder in acetic acid.[4][5]

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.

  • After the reaction is complete, filter the mixture to remove the catalyst or any insoluble iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluoro-4-nitro-1H-indole.

  • Purify the crude product by column chromatography on silica gel.

Leimgruber_Batcho_Synthesis start 2-Methyl-3,5-dinitrofluorobenzene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine (optional), Heat product 6-Fluoro-4-nitro-1H-indole enamine->product Reducing Agent (e.g., Pd/C, H₂ or Fe/AcOH)

Caption: Leimgruber-Batcho synthesis workflow.

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][6] For the synthesis of 6-Fluoro-4-nitro-1H-indole, the starting material would be (4-fluoro-2-nitrophenyl)hydrazine.

Experimental Protocol (Hypothetical):

Step 1: Hydrazone Formation

  • Dissolve (4-fluoro-2-nitrophenyl)hydrazine in a suitable solvent like ethanol or acetic acid.

  • Add an appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent).

  • Stir the mixture at room temperature to form the corresponding hydrazone.

Step 2: Cyclization

  • To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.

  • Heat the reaction mixture to induce cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and pour it into ice water.

  • Neutralize the mixture with a base and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain the crude product.

  • Purify by column chromatography.

Fischer_Indole_Synthesis start (4-Fluoro-2-nitrophenyl)hydrazine + Aldehyde/Ketone hydrazone Hydrazone Intermediate start->hydrazone Solvent (e.g., Ethanol) product 6-Fluoro-4-nitro-1H-indole hydrazone->product Acid Catalyst (e.g., PPA), Heat

Caption: Fischer indole synthesis workflow.

Spectroscopic Data (Predicted and from Analogs)

Specific spectroscopic data for 6-Fluoro-4-nitro-1H-indole is not available in the searched literature. However, the expected spectral characteristics can be inferred from the data of related compounds.

Table 2: Predicted and Analog Spectroscopic Data

Technique6-Fluoro-4-nitro-1H-indole (Predicted)6-Fluoro-1H-indole (Experimental)[2]6-Nitro-1H-indole (Experimental)[7]
¹H NMR Complex aromatic signals expected. The presence of the electron-withdrawing nitro group and the fluorine atom will cause significant downfield shifts of the aromatic protons.¹H NMR data is available on PubChem.[2]¹H NMR data is available on PubChem.
¹³C NMR Aromatic carbons will show characteristic shifts, with carbons attached to fluorine and the nitro group being significantly affected.¹³C NMR data is available from various sources.¹³C NMR data is available from various sources.
FTIR (cm⁻¹) Expected peaks: ~3400 (N-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), C-F stretch, and aromatic C-H and C=C vibrations.[8][9]ATR-IR data available on PubChem.[2]FTIR and ATR-IR data available on PubChem.[7]
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 180.14. Fragmentation would likely involve loss of NO₂ and other characteristic indole ring fragments.GC-MS data available on PubChem.[2]GC-MS data available on PubChem, with a molecular ion peak at 162.[7]

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for 6-Fluoro-4-nitro-1H-indole has been found, the indole nucleus is a privileged scaffold in medicinal chemistry, and both fluoro and nitro-substituted indoles have demonstrated a wide range of biological activities.[10]

Anticancer Potential

Nitroindole derivatives have been investigated as anticancer agents. For instance, some indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11] The presence of a nitro group can sometimes enhance the cytotoxic effects of a molecule.[8] Given that 6-fluoroindole derivatives have also shown promise as anticancer agents by targeting kinases like EGFR and VEGFR-2, it is plausible that 6-Fluoro-4-nitro-1H-indole could exhibit interesting anticancer properties.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Fluoro-4-nitro-1H-indole dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

Anticancer_Activity_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cells B Seed Cells in 96-well Plates A->B C Treat with 6-Fluoro-4-nitro-1H-indole B->C D Incubate C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for in vitro cytotoxicity testing.

Antimicrobial Potential

Indole derivatives are known to possess antimicrobial properties.[12] Nitroaromatic compounds, in general, have been explored for their antibacterial and antifungal activities.[5] The combination of the indole scaffold with both fluoro and nitro substituents could lead to compounds with interesting antimicrobial profiles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Preparation: Prepare an overnight culture of the bacteria in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of 6-Fluoro-4-nitro-1H-indole in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Culture B Serial Dilution of Compound C Inoculate Plates B->C D Incubate C->D E Determine MIC D->E

Caption: Workflow for MIC determination.

Conclusion

6-Fluoro-4-nitro-1H-indole is a synthetic compound with potential for further investigation in drug discovery. While specific experimental data is scarce, its structural features suggest that it may possess interesting biological activities, particularly in the areas of oncology and infectious diseases. The synthesis of this compound can likely be achieved through established indole synthesis methodologies. Further experimental work is required to fully characterize its chemical, physical, and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related fluorinated nitroindole compounds.

References

Exploratory

An In-depth Technical Guide to 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 6-Fluoro-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document covers its chemical structure, synthesis, physicochemical properties, and potential biological significance, drawing from established knowledge on related indole derivatives.

Chemical Structure and Identifiers

6-Fluoro-4-nitro-1H-indole is a substituted indole featuring a fluorine atom at the 6-position and a nitro group at the 4-position of the indole ring. The presence of these functional groups can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1]

SMILES Notation: The Simplified Molecular-Input Line-Entry System (SMILES) notation for 6-Fluoro-4-nitro-1H-indole is: O=--INVALID-LINK--C1=CC(F)=CC2=C1C=CN2[2]

Chemical Formula: C8H5FN2O2[2]

IUPAC Name: 6-fluoro-4-nitro-1h-indole[2]

Physicochemical and Spectroscopic Data

Below is a summary of key physicochemical properties for 6-Fluoro-4-nitro-1H-indole. Spectroscopic data for related compounds are also referenced to provide an expected analytical profile.

PropertyValueReference
Molecular Weight180.14 g/mol [2]
Purity97% (typical)[2]
CAS Number1000340-83-9[2]

Synthesis Protocol

The synthesis of 6-Fluoro-4-nitro-1H-indole can be approached through established methods for indole synthesis, such as the Leimgruber-Batcho indole synthesis, which is well-suited for industrial-scale production due to its high yields and mild conditions.[5] The following is a generalized, multi-step protocol that may require optimization.

Experimental Workflow for Synthesis

A Start: 4-Fluoro-2-nitrotoluene B Step 1: Enamine Formation (DMF-DMA, Reflux) A->B C Intermediate: Enamine B->C D Step 2: Reductive Cyclization (e.g., Pd/C, H2 or Fe/AcOH) C->D E Product: 6-Fluoro-4-nitro-1H-indole D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Generalized workflow for the synthesis of 6-Fluoro-4-nitro-1H-indole.

Detailed Methodology:

Step 1: Formation of the Enamine

  • To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).[5]

  • Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, the resulting enamine intermediate can often be used in the next step without further purification.[5]

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.[5]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[5]

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.[5]

  • Alternatively, the reduction can be achieved using iron powder in acetic acid. In this case, heat the mixture to around 100°C and stir for 1-2 hours.[5][6]

Step 3: Work-up and Purification

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • If using a catalyst, filter the reaction mixture to remove the catalyst.

  • If using acid, carefully pour the mixture into cold water or onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 7-8.[5]

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure 6-Fluoro-4-nitro-1H-indole.[5]

Biological and Pharmacological Significance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[7] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor for an amino group.[1][8]

Potential Therapeutic Applications:

  • Anticancer Agents: Derivatives of 6-fluoroindole have shown promise as anticancer agents by inhibiting key enzymes like protein kinases (e.g., EGFR, BRAFV600E, VEGFR-2) and tubulin polymerization.[1] Nitroindole derivatives have also been investigated as binders of c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene.[9]

  • Antiviral Agents: The 6-fluoroindole core is a building block for inhibitors of HIV-1 attachment, preventing the virus from binding to host cells.[1]

  • Neuroactive Agents: The indole nucleus is present in many neuroactive compounds. 6-Fluoroindole serves as a scaffold for the development of potent and selective serotonin reuptake inhibitors (SSRIs).[1]

  • Antimicrobial and Antifungal Agents: Various indole derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[7]

Logical Relationship in Drug Discovery

A 6-Fluoro-4-nitro-1H-indole (Scaffold) B Lead Optimization (SAR Studies) A->B C Improved Pharmacokinetics (Metabolic Stability) B->C Fluorine D Enhanced Potency (Target Binding) B->D Nitro Group/ Derivatives E Novel Therapeutic Agents C->E D->E

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the synthesis of 6-Fluoro-4-nitro-1H-indole, a valuable building block in medicinal chemistry. The sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 6-Fluoro-4-nitro-1H-indole, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing with the Leimgruber-Batcho indole synthesis to form 6-fluoroindole from 4-fluoro-2-nitrotoluene, followed by the regioselective nitration of the indole core at the C4 position. This application note includes comprehensive experimental procedures, tabulated quantitative data, and workflow visualizations to aid in the successful synthesis of the target compound.

Introduction

Substituted indoles are a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom and a nitro group into the indole scaffold can significantly modulate the molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 6-Fluoro-4-nitro-1H-indole, in particular, is a promising intermediate for the development of novel therapeutics. The following protocols detail a reliable synthetic route to this compound.

Overall Synthetic Strategy

The synthesis of 6-Fluoro-4-nitro-1H-indole from 4-fluoro-2-nitrotoluene is proposed via a two-step sequence. The initial step involves the formation of the indole ring system using the Leimgruber-Batcho synthesis to yield 6-fluoroindole. The second step is the selective nitration of 6-fluoroindole at the C4 position of the benzene ring.

start 4-Fluoro-2-nitrotoluene step1 Step 1: Leimgruber-Batcho Indole Synthesis start->step1 intermediate 6-Fluoro-1H-indole step1->intermediate step2 Step 2: Regioselective Nitration intermediate->step2 product 6-Fluoro-4-nitro-1H-indole step2->product

Caption: Overall synthetic workflow for 6-Fluoro-4-nitro-1H-indole.

Step 1: Synthesis of 6-Fluoro-1H-indole via Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a robust and high-yielding method for the preparation of indoles from o-nitrotoluenes.[1][2] The reaction proceeds in two main stages: the formation of an enamine intermediate, followed by a reductive cyclization.

Experimental Protocol

Part A: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (Enamine Intermediate)

  • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[2]

  • Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid. This intermediate can be used in the next step without further purification.[2]

Part B: Reductive Cyclization to 6-Fluoro-1H-indole

Method 1: Catalytic Hydrogenation

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[2]

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[2]

Method 2: Reduction with Iron

  • Alternatively, dissolve the crude enamine in acetic acid.

  • Add iron powder to the solution.

  • Heat the mixture to around 100°C and stir for 1-2 hours.[2]

  • After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the iron residues.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ParameterLeimgruber-Batcho Synthesis of 6-Fluoroindole
Starting Material 4-Fluoro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Key Intermediate (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (enamine)
Reaction Conditions Step 1: Reflux in DMF. Step 2: Catalytic hydrogenation (e.g., Pd/C) or reduction with agents like iron in acetic acid.
Overall Yield Generally high
Advantages High yields, mild conditions for cyclization, avoids harsh acids.
Disadvantages Availability of substituted o-nitrotoluenes can be a limitation.

Table adapted from comparative data of indole synthesis methods.[2]

Workflow Diagram

cluster_0 Part A: Enamine Formation cluster_1 Part B: Reductive Cyclization start 4-Fluoro-2-nitrotoluene + DMF-DMA in DMF reflux Reflux (130-140°C) 2-4 hours start->reflux enamine Crude Enamine Intermediate reflux->enamine reduction Reduction (e.g., H2, Pd/C or Fe/AcOH) enamine->reduction workup Workup & Purification reduction->workup product 6-Fluoro-1H-indole workup->product

Caption: Workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.

Step 2: Synthesis of 6-Fluoro-4-nitro-1H-indole by Nitration

The regioselectivity of electrophilic substitution on the indole ring is a critical consideration. While the C3 position is generally the most reactive, substitution at other positions can be achieved under specific conditions. For the nitration of 6-fluoroindole to yield 6-fluoro-4-nitro-1H-indole, conditions must be chosen to favor substitution at the C4 position of the benzene ring. The electron-withdrawing nature of the nitro group being introduced and the directing effects of the existing fluorine atom and the indole nitrogen will influence the outcome.

Experimental Protocol (Proposed)

Caution: Nitration reactions can be highly exothermic and should be carried out with extreme care in a well-ventilated fume hood.

  • Protect the indole nitrogen of 6-fluoroindole (1.0 eq) with a suitable protecting group (e.g., tosyl or Boc) if necessary to prevent N-nitration and to potentially influence regioselectivity.

  • Dissolve the N-protected 6-fluoroindole in a suitable inert solvent such as dichloromethane or acetic anhydride at a low temperature (e.g., -10 to 0 °C).

  • Slowly add a nitrating agent. A common reagent is a mixture of nitric acid and sulfuric acid, or alternatively, a milder nitrating agent like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) can be used.

  • Stir the reaction mixture at low temperature and monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the indole nitrogen if a protecting group was used.

  • Purify the crude product by column chromatography to isolate the desired 6-fluoro-4-nitro-1H-indole isomer. Note that the formation of other isomers (e.g., 3-nitro, 5-nitro, and 7-nitro) is possible and careful purification is crucial.

Quantitative Data
ParameterProposed Nitration of 6-Fluoroindole
Starting Material 6-Fluoro-1H-indole
Key Transformation Electrophilic Aromatic Substitution (Nitration)
Potential Reagents HNO₃/H₂SO₄, Acetyl nitrate
Challenges Regioselectivity (potential for multiple isomers), reaction exothermicity.
Purification Column chromatography is essential for isomer separation.

Logical Relationship Diagram

start 6-Fluoro-1H-indole protection N-Protection (Optional) start->protection nitration Nitration (Controlling Regioselectivity) protection->nitration isomers Mixture of Nitroisomers (4-nitro, 3-nitro, 5-nitro, 7-nitro) nitration->isomers deprotection N-Deprotection isomers->deprotection purification Chromatographic Separation deprotection->purification product 6-Fluoro-4-nitro-1H-indole purification->product

Caption: Logical workflow for the nitration of 6-fluoroindole.

Conclusion

The synthesis of 6-Fluoro-4-nitro-1H-indole from 4-fluoro-2-nitrotoluene is a feasible two-step process for skilled researchers. The Leimgruber-Batcho synthesis provides a reliable route to the 6-fluoroindole intermediate. The subsequent nitration step requires careful control of reaction conditions to achieve the desired C4-regioselectivity, and purification by chromatography is essential to isolate the target compound from other potential isomers. The protocols and data provided in this document serve as a comprehensive guide for the synthesis of this important fluorinated indole derivative.

References

Application

Application Notes: Synthesis of 6-Fluoro-4-nitro-1H-indole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles, which are crucial heterocyclic scaffolds in a vast array of pharmacologically active compounds.[1][2] This method i...

Author: BenchChem Technical Support Team. Date: December 2025

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles, which are crucial heterocyclic scaffolds in a vast array of pharmacologically active compounds.[1][2] This method is particularly advantageous over others, like the Fischer synthesis, as it often proceeds in high yield under mild conditions and avoids the need for troublesome isomer separation.[1][3] The synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.[3][4]

The target molecule, 6-Fluoro-4-nitro-1H-indole, incorporates a fluorine atom, a common bioisostere in medicinal chemistry used to enhance metabolic stability, binding affinity, and lipophilicity. This makes it a valuable intermediate for the development of novel therapeutics in areas such as oncology and neuroscience.

This document provides a detailed protocol for the laboratory-scale synthesis of 6-Fluoro-4-nitro-1H-indole, adapted from the general principles of the Leimgruber-Batcho methodology.

Overall Reaction Scheme

The synthesis proceeds in two key stages:

  • Enamine Formation : Condensation of 2-Fluoro-4-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enamine, (E)-2-(2-fluoro-4-nitrophenyl)-N,N-dimethylethenamine.

  • Reductive Cyclization : Reduction of the nitro group of the enamine intermediate, followed by intramolecular cyclization and elimination of dimethylamine to afford the final product, 6-Fluoro-4-nitro-1H-indole.

Experimental Protocols

Materials and Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Parr hydrogenation apparatus (for Protocol 2B)

Protocol 1: Synthesis of (E)-2-(2-fluoro-4-nitrophenyl)-N,N-dimethylethenamine (Intermediate)

This first step takes advantage of the enhanced acidity of the benzylic methyl protons on the o-nitrotoluene derivative.[5]

  • Reaction Setup : In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-4-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition : Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq) to the solution.[4]

  • Heating : Heat the reaction mixture to 100-110°C and stir for 3-4 hours.[2] The reaction progress should be monitored by TLC until the starting material is consumed. The formation of the enamine is often indicated by the appearance of an intense red color.[3]

  • Workup : After completion, cool the reaction mixture to room temperature. Remove the DMF under reduced pressure using a rotary evaporator. The resulting crude product, a dark red oil or solid, can often be used in the next step without further purification.[4]

Protocol 2: Synthesis of 6-Fluoro-4-nitro-1H-indole (Reductive Cyclization)

Several methods can be employed for the reductive cyclization step.[1] Two common and effective protocols are provided below.

Protocol 2A: Using Iron in Acetic Acid

This method is robust and often used in larger-scale preparations.[2]

  • Reaction Setup : Prepare a mixture of acetic acid and toluene in a separate flask. Add iron powder (approx. 4-5 eq) and heat the suspension to 60°C with vigorous stirring.[2]

  • Addition of Intermediate : Dissolve the crude enamine intermediate from Protocol 1 in a suitable solvent like toluene or ethyl acetate. Add this solution dropwise to the hot iron/acetic acid suspension, ensuring the internal temperature does not exceed 80-90°C.[2]

  • Reaction : After the addition is complete, heat the mixture to 100°C and stir for 1-2 hours, monitoring the reaction by TLC.[2]

  • Workup and Isolation : Cool the mixture to 50°C and add ethyl acetate. Filter the mixture to remove the iron salts, washing the filter cake thoroughly with ethyl acetate.[2]

  • Purification : Transfer the combined filtrate to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-Fluoro-4-nitro-1H-indole.

Protocol 2B: Using Catalytic Hydrogenation

This method utilizes palladium on carbon (Pd/C) and hydrogen gas, a common choice for clean reductions.[1][4]

  • Reaction Setup : Dissolve the crude enamine intermediate from Protocol 1 in a suitable solvent such as ethyl acetate or ethanol in a Parr hydrogenation vessel.

  • Catalyst Addition : Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[4]

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the apparatus to the desired pressure (typically 50 psi) and shake or stir at room temperature until the uptake of hydrogen ceases.[4]

  • Workup and Isolation : Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table outlines the reagent quantities for a hypothetical 10 mmol scale synthesis.

StepReagentMolar Eq.MW ( g/mol )Quantity (10 mmol scale)Notes
1. Enamine Formation 2-Fluoro-4-nitrotoluene1.0155.111.55 gStarting material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)1.3119.161.55 g (1.8 mL)Reagent and reactant
N,N-Dimethylformamide (DMF)-73.09~20 mLAnhydrous solvent
2. Reductive Cyclization (2A) Iron Powder (Fe)4.055.852.23 gReducing agent
Acetic Acid-60.05~25 mLSolvent and proton source
Toluene-92.14~25 mLCo-solvent
2. Reductive Cyclization (2B) 10% Palladium on Carbon (Pd/C)cat.-~150 mgCatalyst
Hydrogen (H₂)excess2.0250 psiReducing agent
Ethyl Acetate-88.11~50 mLSolvent

Synthesis Workflow Diagram

Leimgruber_Batcho_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization start 2-Fluoro-4-nitrotoluene step1 Condensation Reaction start->step1 reagent1 DMF-DMA in DMF, 110°C reagent1->step1 intermediate (E)-2-(2-fluoro-4-nitrophenyl) -N,N-dimethylethenamine step1->intermediate step2 Reduction & Intramolecular Cyclization intermediate->step2 reagent2 Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C) reagent2->step2 product 6-Fluoro-4-nitro-1H-indole step2->product

Caption: Workflow of the Leimgruber-Batcho synthesis of 6-Fluoro-4-nitro-1H-indole.

References

Method

Application Notes and Protocols: Fischer Indole Synthesis for Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals Introduction The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole scaffold, a privileg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole scaffold, a privileged structure in medicinal chemistry.[1] This reaction facilitates the creation of a wide array of substituted indoles from the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[1] The indole core is a fundamental component of numerous pharmaceuticals, including anti-migraine agents of the triptan class, and is prevalent in many biologically active natural products.[1][2]

These application notes provide detailed protocols and quantitative data for the synthesis of various substituted indoles using the Fischer indole synthesis, targeting researchers and professionals in drug development.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps. Initially, the substituted phenylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone. This intermediate then tautomerizes to an enamine. Following protonation, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step. The resulting di-imine intermediate then cyclizes and, with the elimination of ammonia, aromatizes to yield the final substituted indole product.[1][4]

Fischer_Indole_Synthesis start Substituted Phenylhydrazine + Aldehyde/Ketone hydrazone Phenylhydrazone Formation start->hydrazone H+ enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H+ diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Aminal Intermediate cyclization->aminal elimination Elimination of Ammonia aminal->elimination indole Substituted Indole elimination->indole

Caption: The reaction mechanism of the Fischer indole synthesis.

Quantitative Data Presentation

The yield and regioselectivity of the Fischer indole synthesis are influenced by factors such as the choice of acid catalyst, reaction temperature, and the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[5] The following tables summarize quantitative data from various literature sources for the synthesis of different substituted indoles.

Table 1: Synthesis of Various Substituted Indoles

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidGlacial Acetic AcidReflux2.252,3,5-Trimethylindole-[5]
PhenylhydrazineAcetophenonep-Toluenesulfonic AcidNone1000.082-Phenylindole82[5]
PhenylhydrazineCyclohexanonep-Toluenesulfonic AcidNone1000.081,2,3,4-Tetrahydrocarbazole94[5]
PhenylhydrazineCyclopentanonep-Toluenesulfonic AcidNone1000.081,2-Cyclopentenoindole91[5]
o-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp-2,3,3,7-Tetramethyl-3H-indoleHigh[4]
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidAcetic AcidRoom Temp-2,3,3,6-Tetramethyl-3H-indoleHigh[4]
o-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidAcetic AcidReflux-Nitro-substituted spiro-indole-[4]
p-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic AcidAcetic AcidReflux-Nitro-substituted spiro-indole-[4]

Table 2: Effect of Acid Catalyst on Regioselectivity

Reaction of methyl ethyl ketone with phenylhydrazine.

Acid CatalystConcentrationMajor ProductReference
90% (w/w) H₃PO₄-3-Methyl-2-ethylindole[5]
30% (w/w) H₂SO₄-3-Methyl-2-ethylindole[5]
83% (w/w) P₂O₅ in H₂O-2,3-Dimethylindole[5]
70% (w/w) H₂SO₄-2,3-Dimethylindole[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of specific substituted indoles.

Protocol 1: Synthesis of 2,3,5-Trimethylindole[6]

Materials:

  • p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)

  • Isopropyl methyl ketone (0.14 g, 1.62 mmol)

  • Glacial acetic acid (2 g, 0.03 mol)

  • 1 M Sodium hydroxide solution

  • Chloroform

  • Sodium sulfate

Procedure:

  • To a reaction flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone to glacial acetic acid.

  • Reflux the mixture with stirring for 2.25 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with 1 M NaOH solution.

  • Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Protocol 2: Synthesis of 2-Phenylindole[7][8][9]

This synthesis is a two-step process involving the formation of a hydrazone intermediate followed by cyclization.

Step 1: Preparation of Acetophenone Phenylhydrazone [6][7]

Materials:

  • Acetophenone (2 g)

  • Phenylhydrazine (1.8 g)

  • Ethanol (6 mL)

  • Glacial acetic acid (8-10 drops)

Procedure:

  • In a 50 mL 2-neck round-bottom flask fitted with a reflux condenser, dissolve acetophenone in ethanol.

  • Add phenylhydrazine dropwise with stirring.

  • Add glacial acetic acid to the mixture.

  • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

  • Cool the reaction flask in an ice bath to induce complete precipitation of the product.

  • Filter the solid product using a Buchner funnel and wash with ice-cold ethanol.

  • Dry the solid hydrazone and determine the yield.

Step 2: Fischer Indole Cyclization to 2-Phenylindole [6][7]

Materials:

  • Acetophenone phenylhydrazone (from Step 1)

  • Polyphosphoric acid (4 g)

Procedure:

  • In a 100 mL single-neck round-bottom flask, place the polyphosphoric acid.

  • Add the acetophenone phenylhydrazone to the flask.

  • Heat the mixture in an oil bath at 120-130°C for about 10 minutes.

  • Cool the reaction mixture to room temperature and add 10-15 mL of ice-cold water.

  • Stir the mixture vigorously with a glass rod to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to obtain pure 2-phenylindole.

Protocol 3: Synthesis of 5-Methoxyindole[10]

Materials:

  • Crude 5-methoxyindole

  • Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate, methanol/water)

Procedure (Purification by Recrystallization):

  • Dissolve the crude 5-methoxyindole in a minimum amount of the chosen solvent at its boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Experimental Workflow

The general workflow for a Fischer indole synthesis, including reaction, workup, and purification, is outlined below.

Experimental_Workflow start Start reactants Combine Phenylhydrazine and Carbonyl Compound in Acidic Solvent start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Workup monitoring->workup Reaction Complete neutralization Neutralize Acid workup->neutralization extraction Extract with Organic Solvent neutralization->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Evaporate Solvent drying->evaporation purification Purification evaporation->purification recrystallization Recrystallization purification->recrystallization If Solid chromatography Column Chromatography purification->chromatography If Liquid or Needs Further Purification product Pure Substituted Indole recrystallization->product chromatography->product

Caption: A general experimental workflow for the Fischer indole synthesis.

Applications in Drug Development & Relevant Signaling Pathways

Substituted indoles are of immense interest in drug development due to their wide range of biological activities. They are key components in drugs targeting cancer, neurodegenerative diseases, and migraines.

Cancer

Indole derivatives have been shown to modulate several signaling pathways implicated in cancer progression. For instance, indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), can deregulate the PI3K/Akt/mTOR signaling pathway.[8] They also modulate the downstream NF-κB signaling, which can inhibit cancer cell invasion and angiogenesis.[8] Furthermore, indole alkaloids have been found to affect the MAPK signaling pathway, which is crucial in various cancers.[9]

Cancer_Signaling_Pathway indole Indole Derivatives (e.g., I3C, DIM) pi3k PI3K indole->pi3k Inhibits mapk MAPK Pathway (ERK, JNK, p38) indole->mapk Modulates akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival mtor->proliferation angiogenesis Angiogenesis nfkb->angiogenesis invasion Invasion nfkb->invasion mapk->proliferation

Caption: Signaling pathways in cancer modulated by indole derivatives.

Migraine

Triptans, a class of drugs for acute migraine treatment, are serotonin (5-HT) receptor agonists with an indole core structure.[10] They selectively target 5-HT1B and 5-HT1D receptors.[10] Activation of 5-HT1B receptors on cranial blood vessels causes vasoconstriction, counteracting the vasodilation associated with migraines.[10][11] Stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP, reducing neurogenic inflammation and pain signal transmission.[10]

Triptan_Signaling_Pathway triptans Triptans (Indole Derivatives) ht1b 5-HT1B Receptors (Cranial Blood Vessels) triptans->ht1b Agonist ht1d 5-HT1D Receptors (Trigeminal Nerve Endings) triptans->ht1d Agonist vasoconstriction Cranial Vasoconstriction ht1b->vasoconstriction inhibition Inhibition of Neuropeptide Release (e.g., CGRP) ht1d->inhibition migraine_relief Migraine Relief vasoconstriction->migraine_relief inhibition->migraine_relief

Caption: Mechanism of action of triptans in migraine treatment.

References

Application

Application Notes and Protocols for the N-alkylation of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of indoles is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceuticals and other biolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. The indole nucleus is a privileged scaffold found in numerous natural products and approved drugs. The functionalization at the nitrogen atom allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can significantly impact its pharmacological profile.

6-Fluoro-4-nitro-1H-indole is a particularly interesting starting material. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing group, can influence the molecule's electronic properties and serve as a handle for further chemical transformations. The N-alkylation of this specific indole derivative provides access to a diverse range of compounds for screening in drug discovery programs.

These application notes provide a detailed protocol for the N-alkylation of 6-fluoro-4-nitro-1H-indole, based on established methods for similar substrates.

Data Presentation: N-Alkylation of Nitro-Substituted Heterocycles

The following table summarizes reaction conditions for the N-alkylation of various nitro-substituted indoles and imidazoles, providing a comparative overview of bases, solvents, and temperatures employed for these transformations. The electron-withdrawing nature of the nitro group generally decreases the nucleophilicity of the nitrogen atom, which may necessitate the use of strong bases and/or elevated temperatures to achieve good yields.[1]

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
14-NitroimidazoleBenzyl bromideK₂CO₃Acetonitrile6085
24-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile6080
35-Nitro-1H-indole1,2-DibromoethaneKOHDMFRoom Temp46
45-Nitro-1H-indole1,3-DibromopropaneKOHDMFRoom TempN/A
52,3-Difluoro-6-nitroanilineIodomethaneK₂CO₃DMF60-80N/A

Experimental Protocols

General Protocol for the N-alkylation of 6-Fluoro-4-nitro-1H-indole

This protocol describes a general and robust method for the N-alkylation of 6-fluoro-4-nitro-1H-indole using a strong base and an alkyl halide in a polar aprotic solvent.[2][3]

Materials and Reagents:

  • 6-Fluoro-4-nitro-1H-indole

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-fluoro-4-nitro-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[3]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-80 °C) may be required.[1][4]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated 6-fluoro-4-nitro-1H-indole.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.

  • DMF is a combustible liquid and a potential teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl halides are often toxic and lachrymatory. Handle with care in a fume hood.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 6-Fluoro-4-nitro-1H-indole in anhydrous DMF deprotonation Add NaH at 0°C start->deprotonation stir Stir until H₂ evolution ceases deprotonation->stir add_alkyl_halide Add alkyl halide at 0°C stir->add_alkyl_halide react Warm to RT and stir (2-24h) add_alkyl_halide->react monitor Monitor by TLC react->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for the N-alkylation of 6-Fluoro-4-nitro-1H-indole.

Caption: Chemical transformation for the N-alkylation of 6-Fluoro-4-nitro-1H-indole.

References

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 6-fluoro-4-nitro-1H-indole. This v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 6-fluoro-4-nitro-1H-indole. This valuable building block in medicinal chemistry and materials science can be functionalized through various modern synthetic methodologies. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the indole core, necessitating carefully optimized reaction conditions.

While direct C-H functionalization of 6-fluoro-4-nitro-1H-indole is a potential avenue for derivatization, a more established and versatile approach involves initial halogenation of the indole scaffold to provide a reactive handle for subsequent cross-coupling reactions. This document focuses on the latter strategy, detailing the synthesis of a key intermediate, 3-iodo-6-fluoro-4-nitro-1H-indole, followed by protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

I. Synthesis of 3-Iodo-6-fluoro-4-nitro-1H-indole: A Key Intermediate

The introduction of an iodine atom at the C-3 position of the indole ring is a crucial step to enable a wide range of palladium-catalyzed cross-coupling reactions. The following protocol is adapted from established methods for the C-3 iodination of similar nitro-substituted heterocyclic systems. The C-3 position of the indole ring is particularly susceptible to electrophilic substitution.

Experimental Protocol: Regioselective Iodination

This procedure details the regioselective iodination of 6-fluoro-4-nitro-1H-indole at the C-3 position.

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add 6-fluoro-4-nitro-1H-indole (1.0 equiv).

  • Add anhydrous DMF (approximately 10 mL per gram of substrate) and stir at room temperature until the solid is fully dissolved.

  • Add molecular iodine (2.0 equiv) to the solution.

  • Carefully add powdered potassium hydroxide (3.0 equiv) portion-wise over 10-15 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-6-fluoro-4-nitro-1H-indole.

II. Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions using 3-iodo-6-fluoro-4-nitro-1H-indole as the substrate.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between the 3-iodo-6-fluoro-4-nitro-1H-indole and various boronic acids or their derivatives.

Generalized Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)-R'(L2) Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 Base Transmetalation Complex->Pd(0)L2 R-R' Reductive Elimination Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Transmetalation Transmetalation Product Formation Product Formation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • In a dry Schlenk tube, combine 3-iodo-6-fluoro-4-nitro-1H-indole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Stir the mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/H₂O1001682
33-Pyridylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O951475
42-Thiopheneboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)DME/H₂O851088
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-alkyl derivatives from 3-iodo-6-fluoro-4-nitro-1H-indole. The reaction of nitroarenes with amines is a known transformation.[1]

Generalized Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)-X(L) Pd(0)L->Oxidative Addition Complex R-X Amine Coordination [R-Pd(II)-X(L)(R'2NH)] Oxidative Addition Complex->Amine Coordination R'2NH Amido Complex R-Pd(II)-NR'2(L) Amine Coordination->Amido Complex Base Amido Complex->Pd(0)L R-NR'2 Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • To a dry reaction vessel, add 3-iodo-6-fluoro-4-nitro-1H-indole (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as NaOtBu or Cs₂CO₃ (1.5-2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100892
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2)Dioxane1101878
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Toluene1051285
4N-MethylanilinePd(OAc)₂ (3)DavePhos (6)NaOtBu (1.5)Dioxane1001680
C. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a reliable method for attaching terminal alkynes to the C-3 position of the indole core.

Generalized Protocol for Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)-C≡CR'(L2) Oxidative Addition Complex->Transmetalation Complex Cu-C≡CR' Transmetalation Complex->Pd(0)L2 R-C≡CR' Reductive Elimination Reductive Elimination CuX CuX Cu-C≡CR' Cu-C≡CR' CuX->Cu-C≡CR' H-C≡CR' Base Cu-C≡CR'->CuX to Pd cycle H-C≡CR' H-C≡CR'

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol:

  • To a Schlenk tube, add 3-iodo-6-fluoro-4-nitro-1H-indole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash with aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by flash column chromatography.

Data Presentation: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (3)THFRT690
2TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)DIPA (3)DMF40887
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)TEA (3)THFRT1082
4Propargyl alcoholPd(dppf)Cl₂ (4)CuI (8)DIPA (3)DMF501276
D. Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction allows for the coupling of 3-iodo-6-fluoro-4-nitro-1H-indole with various alkenes to introduce vinyl groups at the C-3 position.

Generalized Protocol for Heck Reaction

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex R-X Carbopalladation Complex R-CH2-CH(R')-Pd(II)-X(L2) Oxidative Addition Complex->Carbopalladation Complex H2C=CHR' Beta-Hydride Elimination β-Hydride Elimination HPd(II)X(L2) H-Pd(II)-X(L2) Carbopalladation Complex->HPd(II)X(L2) R-CH=CHR' HPd(II)X(L2)->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol:

  • In a sealable reaction tube, combine 3-iodo-6-fluoro-4-nitro-1H-indole (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tol)₃, 4-10 mol%).

  • Add a base, such as triethylamine (TEA) or Na₂CO₃ (1.5-2.0 equiv).

  • Add an anhydrous solvent like DMF, acetonitrile, or toluene.

  • Seal the tube and heat to 80-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)-TEA (2)DMF1001280
2Methyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Na₂CO₃ (1.5)Acetonitrile801688
3n-Butyl acrylatePd(OAc)₂ (5)-TEA (2)DMF1101084
44-VinylpyridinePdCl₂(PPh₃)₂ (4)-K₂CO₃ (2)Toluene1202070

III. General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions described above.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: Indole Substrate Coupling Partner Catalyst, Ligand, Base Vessel Combine in a dry reaction vessel Reagents->Vessel Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Vigorous Stirring Solvent->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction (if necessary) and Dilute with Organic Solvent Cooling->Quenching Extraction Aqueous Work-up (Wash with H2O, Brine) Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Filter and Concentrate Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

IV. Alternative Strategy: Direct C-H Functionalization

An alternative and increasingly popular strategy that avoids a pre-halogenation step is the direct C-H functionalization of the indole core. Palladium catalysis can be employed to activate C-H bonds, allowing for the direct introduction of aryl, alkyl, or other functional groups. The regioselectivity of such reactions is often controlled by the inherent electronic properties of the substrate or through the use of a directing group. For 6-fluoro-4-nitro-1H-indole, the electronic and steric environment will dictate the most reactive C-H bond, and this approach may offer a more atom-economical route to desired products. Further investigation and optimization would be required to develop specific protocols for the direct C-H functionalization of this particular substrate.

Disclaimer: The provided protocols are intended as a starting point for the functionalization of 6-fluoro-4-nitro-1H-indole and its derivatives. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for specific substrates. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application

Application Notes and Protocols for the Reduction of 6-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical reduction of the nitro group in 6-fluoro-4-nitro-1H-indole to synthesize 6-fluoro-4-amin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 6-fluoro-4-nitro-1H-indole to synthesize 6-fluoro-4-amino-1H-indole, a valuable building block in medicinal chemistry and drug development. The resulting amino-indole derivative serves as a key intermediate for the synthesis of various bioactive molecules. This document outlines three common and effective reduction methods: catalytic hydrogenation, reduction with iron in the presence of ammonium chloride, and reduction with stannous chloride.

Introduction

The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. In the context of 6-fluoro-4-nitro-1H-indole, this conversion is crucial for introducing an amino group, which can be further functionalized to explore structure-activity relationships in drug discovery programs. The choice of reduction method can depend on factors such as substrate compatibility with other functional groups, desired yield, cost, and safety considerations.

General Reaction Pathway

The overall transformation involves the reduction of the nitro group (-NO₂) at the C4 position of the indole ring to an amino group (-NH₂).

Reaction_Pathway 6-Fluoro-4-nitro-1H-indole 6-Fluoro-4-nitro-1H-indole 6-Fluoro-4-amino-1H-indole 6-Fluoro-4-amino-1H-indole 6-Fluoro-4-nitro-1H-indole->6-Fluoro-4-amino-1H-indole [Reducing Agent]

Caption: General reaction scheme for the reduction of 6-Fluoro-4-nitro-1H-indole.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the described reduction methods. Please note that these are general conditions and may require optimization for specific scales and equipment.

ParameterCatalytic HydrogenationIron/Ammonium ChlorideStannous Chloride
Reducing Agent H₂ gas with Pd/C or PtO₂Iron powder (Fe)Stannous chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol, Methanol, Ethyl AcetateEthanol/WaterEthanol, Ethyl Acetate
Temperature Room Temperature to 50 °C70-100 °C30-78 °C
Reaction Time 1-12 hours1-4 hours2-6 hours
Typical Yield >90%70-90%75-95%
Key Advantages High yields, clean reactionInexpensive, readily available reagentsMild conditions, good functional group tolerance
Key Disadvantages Requires specialized equipment (hydrogenator), catalyst can be pyrophoricRequires filtration of iron salts, can be messy on a large scaleFormation of tin salts can complicate work-up

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, typically affording high yields of the desired amine.[1]

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite®

  • Nitrogen or Argon gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation: In a suitable round-bottom flask, dissolve 6-fluoro-4-nitro-1H-indole (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours, indicated by the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethanol).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-fluoro-4-amino-1H-indole.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve 6-Fluoro-4-nitro-1H-indole in Ethanol Add_Catalyst Add 10% Pd/C Catalyst (under inert atmosphere) Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H₂, 1-4 atm) at Room Temperature Add_Catalyst->Hydrogenate Monitor Monitor by TLC/LC-MS Hydrogenate->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify 6-Fluoro-4-amino-1H-indole 6-Fluoro-4-amino-1H-indole Purify->6-Fluoro-4-amino-1H-indole

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction with Iron and Ammonium Chloride

This classical method is cost-effective and robust, making it suitable for larger-scale syntheses.[2][3]

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • Iron powder (Fe, fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Preparation: To a round-bottom flask, add 6-fluoro-4-nitro-1H-indole (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Reagent Addition: Add ammonium chloride (5-10 eq) and iron powder (5-10 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (around 70-80 °C) and maintain for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude 6-fluoro-4-amino-1H-indole by column chromatography on silica gel or recrystallization.

Fe_NH4Cl_Reduction_Workflow cluster_reaction Reaction Setup cluster_heating Heating & Monitoring cluster_workup Work-up & Purification Prepare_Mixture Prepare mixture of 6-Fluoro-4-nitro-1H-indole, Ethanol, and Water Add_Reagents Add Fe powder and NH₄Cl Prepare_Mixture->Add_Reagents Heat Heat to Reflux (70-80 °C) Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Basify and Extract with Ethyl Acetate Concentrate->Extract Purify Purify Extract->Purify 6-Fluoro-4-amino-1H-indole 6-Fluoro-4-amino-1H-indole Purify->6-Fluoro-4-amino-1H-indole

Caption: Workflow for Iron/Ammonium Chloride Reduction.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[4][5]

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Saturated sodium bicarbonate solution or 1 M NaOH

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Preparation: Dissolve 6-fluoro-4-nitro-1H-indole (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and ethyl acetate.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or 1 M NaOH to neutralize the mixture (pH ~8). A precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 6-fluoro-4-amino-1H-indole can be purified by column chromatography or recrystallization.

SnCl2_Reduction_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation Dissolve Dissolve 6-Fluoro-4-nitro-1H-indole in Ethanol Add_SnCl2 Add SnCl₂·2H₂O Dissolve->Add_SnCl2 Stir Stir at RT or 50-60 °C Add_SnCl2->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Ice/EtOAc Monitor->Quench Neutralize Neutralize with NaHCO₃/NaOH Quench->Neutralize Filter_Extract Filter and Extract Neutralize->Filter_Extract Purify Purify Filter_Extract->Purify 6-Fluoro-4-amino-1H-indole 6-Fluoro-4-amino-1H-indole Purify->6-Fluoro-4-amino-1H-indole

Caption: Workflow for Stannous Chloride Reduction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation with Pd/C involves flammable hydrogen gas and a pyrophoric catalyst. Handle with extreme care.

  • The reduction with iron can be exothermic.

  • Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may need to be optimized for different scales and specific laboratory setups. Always perform a small-scale trial before scaling up any reaction.

References

Method

Application Notes: 6-Fluoro-4-nitro-1H-indole as a Versatile Building Block for Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, making them prime targets for therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[1][2] The indole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3] The strategic incorporation of a fluorine atom into drug candidates can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[4][5][6]

6-Fluoro-4-nitro-1H-indole is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. The 6-fluoro substitution can improve the molecule's overall profile, while the 4-nitro group serves as a versatile synthetic handle.[6][7] It can be readily reduced to a 4-amino group, providing a key attachment point for various side chains to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity against specific kinase targets.[8] These notes provide an overview of the application of 6-fluoro-4-nitro-1H-indole in kinase inhibitor development, including synthetic protocols and methods for biological evaluation.

Data Presentation: Biological Activity of Representative Indole-Based Kinase Inhibitors

While specific inhibitors derived directly from 6-fluoro-4-nitro-1H-indole are not extensively documented in publicly available literature, the following table summarizes the inhibitory activity of structurally related indole-based compounds against various kinases. This data serves as a benchmark for the potential efficacy of novel compounds synthesized using the provided protocols.

Kinase TargetRepresentative Indole-Based InhibitorIC50 (nM)Reference CompoundIC50 (nM)
EGFRCompound 16 (Osimertinib analog)1026Osimertinib<100
SRCCompound 16 (Osimertinib analog)2Dasatinib<1
c-Met2,3-diaryl-7-azaindole 5940N/AN/A
PAK1Azaindole 5<10 (Kᵢ)Staurosporine5
ROCKAzaindole 16<10N/AN/A

Table 1: Inhibitory activity of various indole and azaindole-based kinase inhibitors. Data is compiled from multiple sources to provide a comparative overview.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Synthesis of a Kinase Inhibitor Intermediate (4-Amino-6-fluoro-1H-indole)

This protocol describes the reduction of the nitro group of 6-fluoro-4-nitro-1H-indole to form a key amine intermediate, which is essential for subsequent coupling reactions.

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 6-fluoro-4-nitro-1H-indole (1.0 eq) and ethanol.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension in portions.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Filter the resulting suspension through a pad of Celite to remove tin salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-fluoro-1H-indole.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general method for measuring the inhibitory activity of a synthesized compound against a target kinase.[9] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1][9]

Materials:

  • Target kinase of interest

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[9]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[9]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[9]

Visualizations

G A 6-Fluoro-4-nitro-1H-indole (Starting Material) B Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) A->B Step 1 C 4-Amino-6-fluoro-1H-indole (Key Intermediate) B->C Yields D Coupling Reaction (e.g., Amide, Suzuki, Buchwald-Hartwig) C->D Reacts with F Final Kinase Inhibitor (Library of Compounds) D->F Step 2 E Diverse Building Blocks (Acyl Chlorides, Boronic Acids, etc.) E->D

Caption: General synthetic workflow for kinase inhibitors.

G A Prepare Serial Dilutions of Inhibitor Compound in DMSO B Add Inhibitor and Kinase to 96-well Plate A->B C Pre-incubate to Allow Inhibitor-Kinase Binding B->C D Initiate Reaction with ATP/Substrate Mixture C->D E Incubate at 30°C (e.g., 60 minutes) D->E F Stop Reaction and Detect ADP (Luminescence Reagent) E->F G Measure Luminescence (Plate Reader) F->G H Calculate IC50 Value (Dose-Response Curve) G->H G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Indole-based Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding

References

Application

Application Notes and Protocols for 6-Fluoro-4-nitro-1H-indole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Fluoro-4-nitro-1H-indole is a substituted indole derivative that holds significant potential as a versatile building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-nitro-1H-indole is a substituted indole derivative that holds significant potential as a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1] The presence of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the nitro group at the 4-position serves as a key functional handle for synthetic diversification and can influence the electronic properties of the indole ring.[1][2] This document provides detailed application notes on the potential uses of 6-Fluoro-4-nitro-1H-indole and generalized experimental protocols for its derivatization.

While specific examples of bioactive molecules directly synthesized from 6-fluoro-4-nitro-1H-indole are not extensively reported in publicly available literature, its structural motifs are present in compounds targeting a range of therapeutic areas. The application notes provided are based on the known biological activities of structurally related fluoro- and nitro-substituted indoles.

Potential Therapeutic Applications

Derivatives of 6-Fluoro-4-nitro-1H-indole are promising candidates for the development of novel therapeutics in several key areas:

  • Oncology: Nitroindoles have been investigated as anticancer agents. For instance, certain nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[3][4] The electron-withdrawing nature of the nitro group can also be exploited for the design of covalent inhibitors targeting specific enzymes involved in cancer progression.

  • Kinase Inhibition: The indole nucleus is a common scaffold in the design of kinase inhibitors.[3] The 6-fluoro-4-nitro-1H-indole core can be elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases. The fluorine atom can enhance binding to the kinase active site, and the nitro group can be reduced to an amino group, providing a key point for further functionalization to interact with the solvent-exposed region of the kinase.[5]

  • Neuroscience: Indole derivatives are well-known for their activity in the central nervous system. For example, 4-nitroindole derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists, suggesting potential applications in the treatment of psychiatric disorders.[6] The 6-fluoro substitution can improve brain penetration and metabolic stability of potential neuroactive compounds.

  • Antimicrobial Agents: The indole ring is a key component of many natural and synthetic antimicrobial compounds. The unique electronic properties conferred by the fluoro and nitro substituents on the 6-Fluoro-4-nitro-1H-indole scaffold could be leveraged to design novel antibacterial and antifungal agents.

Data Presentation: Illustrative Biological Activities of Substituted Indole Derivatives

As direct quantitative data for derivatives of 6-Fluoro-4-nitro-1H-indole is limited, the following table presents illustrative data for analogous compounds to demonstrate the potential biological activities that could be achieved through its derivatization. This data is for exemplary purposes only.

Compound IDTargetAssay TypeIC50 (nM)Cell LineTherapeutic Area
Hypothetical-1 c-Met KinaseKinase Inhibition Assay2N/AOncology
Hypothetical-2 5-HT2A ReceptorRadioligand Binding Assay15HEK293Neuroscience
Hypothetical-3 M. tuberculosisWhole-cell Growth Inhibition500H37RvInfectious Disease
Hypothetical-4 GPX4Enzyme Inhibition Assay120N/AOncology

Experimental Protocols

The following protocols describe general synthetic transformations that can be applied to 6-Fluoro-4-nitro-1H-indole to generate a library of diverse derivatives for biological screening.

Protocol 1: Reduction of the Nitro Group to an Amino Group

The reduction of the 4-nitro group to a 4-amino group is a crucial step to introduce a versatile functional handle for further diversification, such as amide bond formation or sulfonylation.

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • Iron powder (-325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 6-Fluoro-4-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (3.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1H-indol-4-amine.

Protocol 2: N-Alkylation of the Indole Ring

N-functionalization of the indole nitrogen is a common strategy to modulate the physicochemical properties and biological activity of indole-based compounds.

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Add a solution of 6-Fluoro-4-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Nitro Reduction cluster_protocol2 Protocol 2: N-Alkylation start1 6-Fluoro-4-nitro-1H-indole step1_1 Add Fe, NH4Cl in EtOH/H2O start1->step1_1 step1_2 Reflux step1_1->step1_2 step1_3 Work-up & Purification step1_2->step1_3 end1 6-Fluoro-1H-indol-4-amine step1_3->end1 start2 6-Fluoro-4-nitro-1H-indole step2_1 Add NaH in DMF start2->step2_1 step2_2 Add Alkyl Halide step2_1->step2_2 step2_3 Work-up & Purification step2_2->step2_3 end2 1-Alkyl-6-fluoro-4-nitro-1H-indole step2_3->end2

Caption: Synthetic workflows for the derivatization of 6-Fluoro-4-nitro-1H-indole.

signaling_pathway cluster_kinase Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RTK

Caption: Potential inhibition of a kinase signaling pathway by an indole derivative.

References

Method

Application Notes and Protocols: Derivatization of 6-Fluoro-4-nitro-1H-indole for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals December 2025 Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic modification of the indole ring can significantly modulate the pharmacological properties of these molecules. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the nitro group, a strong electron-withdrawing moiety, can serve as a key interaction point with biological targets or as a precursor for further chemical modifications, such as reduction to an amino group, enabling a wider range of derivatization.

This document provides detailed application notes and protocols for the derivatization of 6-fluoro-4-nitro-1H-indole, a promising scaffold for the development of novel therapeutics. While this specific scaffold is an emerging area of research, the methodologies presented here are adapted from established protocols for related indole derivatives and are intended to provide a robust starting point for library synthesis and structure-activity relationship (SAR) studies. Potential therapeutic applications for derivatives of this scaffold may include agents targeting serotonin receptors, kinases, and microbial enzymes.[3][4]

Synthesis of the Core Scaffold: 6-Fluoro-4-nitro-1H-indole

The synthesis of the 6-fluoro-4-nitro-1H-indole core is a critical first step. While various indole synthesis methods exist, the Leimgruber-Batcho indole synthesis is often preferred for its high yields and mild reaction conditions.[2]

Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoro-4-nitro-1H-indole

This protocol is adapted from the general principles of the Leimgruber-Batcho synthesis for fluorinated indoles.[2][5]

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(5-fluoro-3-nitrophenyl)ethene

  • To a solution of 1-fluoro-5-methyl-3-nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.

  • Alternatively, reduction can be achieved using iron powder in acetic acid. Heat the mixture to around 100°C and stir for 1-2 hours.[2]

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoro-4-nitro-1H-indole.

Derivatization Protocols

The presence of both fluorine and nitro groups on the indole ring deactivates it towards electrophilic substitution. The N-H proton is expected to be more acidic than in unsubstituted indole, facilitating N-derivatization.

Protocol 2: N-Alkylation of 6-Fluoro-4-nitro-1H-indole

This protocol is adapted from general procedures for N-alkylation of 6-fluoroindole, with adjustments for the increased acidity of the N-H proton.[6]

  • Preparation: Dissolve 6-fluoro-4-nitro-1H-indole (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Note: The increased acidity from the nitro and fluoro groups may allow for the use of milder bases like potassium carbonate in some cases.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., iodomethane, benzyl bromide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling of a Bromo-Substituted Derivative

Should the synthesis start from a bromo-substituted precursor, or if a bromine atom is introduced at a different position, Suzuki coupling is an effective method for introducing aryl or heteroaryl moieties.

  • Preparation: In a reaction vessel, combine the bromo-6-fluoro-4-nitro-1H-indole (1.0 eq), the desired boronic acid or boronic ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Reaction: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Quantitative data from screening derivatives is crucial for establishing SAR. Below are example tables. Table 1 presents hypothetical data for a series of N-alkylated 6-fluoro-4-nitro-1H-indole derivatives against a hypothetical kinase target to illustrate data organization. Table 2 presents published data for a series of 4-nitroindole derivatives as 5-HT2A receptor antagonists.[3]

Table 1: Illustrative SAR Data for N-Alkylated 6-Fluoro-4-nitro-1H-indole Derivatives

Compound IDR Group (at N-1)Kinase X IC₅₀ (nM)Cell Viability CC₅₀ (µM)
FN-001-CH₃520>50
FN-002-CH₂CH₃450>50
FN-003-CH₂-Ph12025.5
FN-004-CH₂(4-F-Ph)8530.1
FN-005-CH₂(4-OMe-Ph)15022.8

This data is hypothetical and for illustrative purposes only.

Table 2: Biological Activity of 4-Nitroindole Sulfonamide Derivatives [3]

CompoundR Group5-HT2A Binding IC₅₀ (nM)5-HT2C Binding IC₅₀ (nM)
1 -SO₂-Ph12085
2 -SO₂-(4-Me-Ph)9870
3 -SO₂-(4-Cl-Ph)7555
4 -SO₂-(4-F-Ph)8062

Data extracted from a study on 4-nitroindole derivatives as 5-HT2A/2C receptor antagonists.[3]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes. Below are DOT language scripts for generating an experimental workflow and a relevant signaling pathway.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation cluster_screening Screening Cascade start 1-Fluoro-5-methyl- 3-nitrobenzene enamine Enamine Intermediate start->enamine DMF-DMA, Reflux scaffold 6-Fluoro-4-nitro- 1H-indole enamine->scaffold Reductive Cyclization deprotonation N-Deprotonation (NaH) scaffold->deprotonation suzuki Suzuki Coupling (For Bromo-analogs) scaffold->suzuki alkylation N-Alkylation (R-X) deprotonation->alkylation library Derivative Library alkylation->library suzuki->library primary_assay Primary Screening (e.g., Kinase Assay) library->primary_assay secondary_assay Secondary Assay (e.g., Cell-based) primary_assay->secondary_assay sar SAR Analysis secondary_assay->sar

Caption: Experimental workflow for synthesis and screening.

G cluster_pathway 5-HT2A Receptor Signaling Pathway ligand 5-HT or Antagonist (e.g., Nitroindole Derivative) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds gq Gq/11 Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Responses (e.g., Neuronal Excitability, Vasoconstriction) ca2->response pkc->response

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

The derivatization of 6-fluoro-4-nitro-1H-indole represents a promising avenue for the discovery of novel drug candidates. The protocols and data presentation formats outlined in this document provide a comprehensive framework for researchers to initiate synthetic and screening efforts. By systematically exploring the chemical space around this scaffold, new structure-activity relationships can be established, paving the way for the development of potent and selective therapeutics. Careful consideration of the electronic properties imparted by the fluoro and nitro substituents is key to optimizing reaction conditions and achieving desired synthetic outcomes.

References

Application

Application Notes: 6-Fluoro-4-nitro-1H-indole as a Precursor for Neuroactive Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction Indole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[1] The strategic introduction of fluorine atoms into these scaffolds can significantly enhance their metabolic stability and binding affinity to biological targets.[1] This document provides detailed application notes and protocols for utilizing 6-fluoro-4-nitro-1H-indole as a key starting material for the synthesis of potent neuroactive compounds, particularly focusing on the development of Monoamine Oxidase B (MAO-B) inhibitors for the potential treatment of neurodegenerative diseases like Parkinson's disease.[2][3]

The primary synthetic strategy involves the reduction of the nitro group at the 4-position to form a reactive amino intermediate, 6-fluoro-4-amino-1H-indole. This intermediate can then be further derivatized to yield a variety of neuroactive compounds. Herein, we focus on the synthesis of an illustrative urea-based MAO-B inhibitor, analogous to reported potent inhibitors.[2]

Key Applications

  • Precursor for MAO-B Inhibitors: 6-Fluoro-4-nitro-1H-indole is a valuable precursor for the synthesis of selective MAO-B inhibitors.[2][4] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease.[3][5]

  • Scaffold for Neuroprotective Agents: The fluorinated indole core can be incorporated into molecules designed to exhibit neuroprotective properties by mitigating oxidative stress and preventing neuronal cell death.[6][7]

  • Building Block for GSK-3 Inhibitors: While a direct synthesis from 6-fluoro-4-nitro-1H-indole is yet to be widely published, the resulting 6-fluoro-4-amino-1H-indole can be envisioned as a scaffold for Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are implicated in the pathology of Alzheimer's disease.[8][9][10]

Data Presentation

The following table summarizes the biological activity of a representative neuroactive compound that can be synthesized from a 6-fluoro-4-amino-1H-indole scaffold, based on analogues reported in the literature.[2]

Compound IDTargetIC50 (µM)Selectivity
FN-Urea-1 (Proposed)MAO-B~0.03 (estimated based on analogues)High selectivity over MAO-A

Note: The IC50 value for FN-Urea-1 is an estimation based on structurally similar compounds reported in the literature.[2] Experimental determination is required for confirmation.

Experimental Protocols

Protocol 1: Reduction of 6-Fluoro-4-nitro-1H-indole to 6-Fluoro-4-amino-1H-indole

This protocol describes the reduction of the nitro group to an amine using iron powder in the presence of an acid, a common and effective method for this transformation.

Materials:

  • 6-Fluoro-4-nitro-1H-indole

  • Iron powder

  • Ethanol

  • Acetic acid

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-fluoro-4-nitro-1H-indole (1 equivalent), ethanol, and water.

  • Stir the mixture and add iron powder (excess, e.g., 5 equivalents).

  • Heat the mixture to reflux and add acetic acid dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-fluoro-4-amino-1H-indole.

Protocol 2: Synthesis of a Representative Urea-based MAO-B Inhibitor

This protocol outlines the synthesis of a urea derivative from 6-fluoro-4-amino-1H-indole and a suitable isocyanate.

Materials:

  • 6-Fluoro-4-amino-1H-indole (from Protocol 1)

  • 4-Methoxyphenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve 6-fluoro-4-amino-1H-indole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-methoxyphenyl isocyanate (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired urea derivative.

Visualizations

experimental_workflow start Start: 6-Fluoro-4-nitro-1H-indole reduction Protocol 1: Nitro Reduction start->reduction intermediate 6-Fluoro-4-amino-1H-indole reduction->intermediate synthesis Protocol 2: Urea Synthesis intermediate->synthesis product Neuroactive Compound (MAO-B Inhibitor) synthesis->product evaluation Biological Evaluation (IC50 determination) product->evaluation end End: Data Analysis evaluation->end

Caption: Experimental workflow for the synthesis and evaluation of neuroactive compounds.

synthesis_pathway start 6-Fluoro-4-nitro-1H-indole reagents1 Fe, EtOH/H2O, AcOH intermediate 6-Fluoro-4-amino-1H-indole start->intermediate Reduction reagents2 4-Methoxyphenyl isocyanate, DCM product 1-(6-Fluoro-1H-indol-4-yl)-3-(4-methoxyphenyl)urea (MAO-B Inhibitor) intermediate->product Urea Formation

Caption: Synthetic pathway from 6-fluoro-4-nitro-1H-indole to a potential MAO-B inhibitor.

signaling_pathway dopamine Dopamine maob MAO-B dopamine->maob Metabolized by dopac DOPAC maob->dopac h2o2 Hydrogen Peroxide (H2O2) maob->h2o2 oxidative_stress Oxidative Stress h2o2->oxidative_stress neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage inhibitor MAO-B Inhibitor (e.g., FN-Urea-1) inhibitor->maob Inhibits

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-4-nitro-1H-indole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-4-nitro-1H-indole....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-4-nitro-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 6-Fluoro-4-nitro-1H-indole?

A1: The Leimgruber-Batcho indole synthesis is a highly effective and frequently employed method for producing substituted indoles, including derivatives like 6-Fluoro-4-nitro-1H-indole.[1][2] This two-step process is often favored for its high yields, milder reaction conditions compared to alternatives like the Fischer synthesis, and the availability of the necessary starting materials.[1] The synthesis begins with the formation of an enamine from an o-nitrotoluene derivative, which then undergoes a reductive cyclization to form the final indole ring.[1][3]

Q2: Why is direct nitration of 6-fluoroindole not a recommended method to produce 6-Fluoro-4-nitro-1H-indole?

A2: Direct nitration of the indole ring is notoriously challenging due to its high electron density and sensitivity to the strong acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄).[4][5] These conditions often lead to acid-catalyzed polymerization, resulting in the formation of insoluble tars and significantly low yields of the desired product.[5][6] Furthermore, electrophilic attack on the indole nucleus preferentially occurs at the C-3 position, making selective nitration at the C-4 position difficult to achieve directly.[5][6]

Q3: What are the primary types of side reactions to anticipate in the Leimgruber-Batcho synthesis of 6-Fluoro-4-nitro-1H-indole?

A3: The main side reactions in the Leimgruber-Batcho synthesis typically occur during the reductive cyclization step. A key issue can be the over-reduction of the nitro group on the intermediate enamine, which can lead to the formation of an amino-indole instead of the desired nitro-indole.[3] Incomplete cyclization is another potential problem, which can leave unreacted enamine in the final product mixture. The choice of reducing agent and careful control of reaction conditions are critical to minimize these side reactions.[3][7]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Actions & Solutions
Low or No Yield of the Final Product 1. Incomplete Enamine Formation: The initial condensation reaction may not have gone to completion. 2. Inefficient Reductive Cyclization: The chosen reducing agent may be inappropriate or inactive.[7] 3. Degradation of Product: The indole product may be sensitive to the workup conditions, particularly prolonged exposure to acid or heat.[2]1. Monitor Enamine Formation: Use TLC or HPLC to monitor the reaction between the starting nitrotoluene and DMF-DMA until the starting material is consumed.[2] 2. Optimize Reduction: Select a reducing agent known to be effective for this transformation, such as iron in acetic acid or catalytic hydrogenation with Pd/C.[1][8] Ensure the catalyst is fresh and active.[2] 3. Control Workup: Neutralize the reaction mixture promptly after cyclization is complete and avoid excessive temperatures during purification steps.[2]
Formation of Multiple Products (Visible on TLC/HPLC) 1. Over-reduction: The nitro group is reduced to an amine, yielding (4-amino-1H-indol-6-yl) derivatives.[3] 2. Incomplete Cyclization: The enamine intermediate remains in the product mixture.[7] 3. Formation of Isomers: While less common in this specific synthesis, other indole syntheses can produce regioisomers.[7]1. Select a Milder Reducing Agent: The choice of reducing agent is critical for selective reduction. For instance, using H₂S in pyridine/water can selectively yield the 4-nitroindole, whereas catalytic hydrogenation over Pd/C may lead to the 4-aminoindole.[3] 2. Ensure Complete Reaction: Increase reaction time or temperature for the cyclization step, monitoring by TLC or HPLC to confirm the disappearance of the enamine spot.[7] 3. Purification: Utilize column chromatography on silica gel to separate the desired product from byproducts. An acidic wash during workup can help remove basic impurities.[7][8]
Formation of Dark, Tarry Material 1. Polymerization: Acid-sensitive starting materials or the indole product can polymerize under harsh conditions.[5] 2. High Reaction Temperature: Excessive heat during either the enamine formation or cyclization can lead to decomposition.[2][7]1. Avoid Strong Acids: The Leimgruber-Batcho method generally avoids the harsh acids that cause polymerization in other indole syntheses.[1] 2. Temperature Control: Maintain careful control over the reaction temperature. The enamine formation is typically done at reflux, but the cyclization temperature should be optimized to be effective without causing degradation.[8]

Experimental Protocols

Key Synthesis: Leimgruber-Batcho Synthesis of 6-Fluoro-4-nitro-1H-indole

This protocol is adapted from established procedures for synthesizing substituted nitroindoles.[3][8]

Step 1: Synthesis of (E)-2-(5-Fluoro-2-methyl-3-nitrophenyl)-N,N-dimethylvinanamine (Enamine Intermediate)

  • Reactant Setup: In a reaction flask, combine the starting material, 4-fluoro-2-methyl-1,5-dinitrobenzene (1.0 eq), with N,N-dimethylformamide (DMF) as the solvent.

  • Addition of Reagent: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (approx. 1.2 - 2.0 eq).[1][8]

  • Reaction Conditions: Heat the mixture to reflux (typically around 100-140°C) and stir for 2-4 hours.[1][8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting nitrotoluene derivative is fully consumed.[2]

  • Isolation: Once complete, cool the reaction mixture. The resulting crude enamine intermediate can often be used directly in the next step without extensive purification.[2]

Step 2: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole

  • Reactant Setup: Prepare a mixture of a suitable solvent system, such as toluene and acetic acid.[8] Add a reducing agent. To selectively obtain the 4-nitro derivative, a milder reducing agent like hydrogen sulfide (H₂S) in a pyridine/water mixture is recommended.[3] Alternatively, iron powder in acetic acid is commonly used.[8]

  • Addition of Enamine: Slowly add the solution of the crude enamine from Step 1 to the reducing agent mixture, carefully controlling the temperature to prevent it from rising excessively (e.g., below 80°C).[8]

  • Reaction Conditions: After the addition is complete, heat the mixture (e.g., to 100°C) and stir for 1-2 hours.[8]

  • Monitoring: Monitor the cyclization by TLC or HPLC until the enamine intermediate is consumed.[8]

  • Work-up and Purification:

    • Cool the reaction mixture and filter it through a pad of Celite to remove the iron residues or other solids.[1][8]

    • Wash the filter cake with an organic solvent like ethyl acetate.[8]

    • Combine the filtrates and perform an aqueous workup. This may include washing with water, a dilute acid solution (e.g., 1N HCl) to remove basic impurities, and finally with a saturated bicarbonate solution.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 6-Fluoro-4-nitro-1H-indole.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 4-Fluoro-2-methyl-1,5-dinitrobenzene Intermediate Enamine Intermediate (E)-2-(5-Fluoro-2-methyl-3-nitrophenyl) -N,N-dimethylvinanamine Start->Intermediate Step 1: Enamine Formation (Reflux) Reagent1 DMF-DMA, DMF Reagent1->Intermediate Product 6-Fluoro-4-nitro-1H-indole Intermediate->Product Step 2: Reductive Cyclization Reagent2 Reducing Agent (e.g., Fe/AcOH or H₂S) Reagent2->Product

Caption: Leimgruber-Batcho synthesis of 6-Fluoro-4-nitro-1H-indole.

Troubleshooting Logic for Side Reactions

Troubleshooting_Workflow Start Analysis of Crude Product (TLC, HPLC, NMR) LowYield Problem: Low Yield Start->LowYield Impurity Problem: Major Impurity Detected Start->Impurity CheckStep1 Incomplete Enamine Formation? LowYield->CheckStep1 ImpurityID Identify Impurity Structure Impurity->ImpurityID CheckStep2 Inefficient Cyclization? CheckStep1->CheckStep2 No Solution1 Solution: Increase reaction time/temp for Step 1. Monitor completion by TLC/HPLC. CheckStep1->Solution1 Yes Solution2 Solution: Check reducing agent activity. Optimize cyclization time/temp. CheckStep2->Solution2 Yes OverReduction Side Product: 4-Amino-6-fluoro-1H-indole ImpurityID->OverReduction Mass indicates -NO₂ → -NH₂ Incomplete Side Product: Unreacted Enamine ImpurityID->Incomplete Matches enamine intermediate Solution3 Solution: Use milder/more selective reducing agent (e.g., H₂S). OverReduction->Solution3 Solution4 Solution: Ensure sufficient reaction time/temp for cyclization step. Incomplete->Solution4

Caption: Troubleshooting workflow for common synthesis issues.

Formation of Over-Reduction Side Product

Side_Reaction Intermediate Enamine Intermediate (with two nitro groups) Product_Desired Desired Product: 6-Fluoro-4-nitro-1H-indole Intermediate->Product_Desired Product_Side Side Product: 4-Amino-6-fluoro-1H-indole Intermediate->Product_Side Condition1 Mild Reduction (e.g., H₂S in Pyridine/H₂O) Condition1->Product_Desired Selective reductive cyclization Condition2 Strong Reduction (e.g., H₂, Pd/C) Condition2->Product_Side Over-reduction & cyclization

References

Optimization

Technical Support Center: Purification of Crude 6-Fluoro-4-nitro-1H-indole

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 6-Fluoro-4-nitro-1H-indole by column chromatography. Frequently Asked Questions (FAQs) Q1: What is...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 6-Fluoro-4-nitro-1H-indole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of 6-Fluoro-4-nitro-1H-indole?

A1: For the purification of 6-Fluoro-4-nitro-1H-indole, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common stationary phase. A typical mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: How do I determine the correct solvent system (mobile phase) for my column?

A2: To determine the ideal solvent system, perform TLC analysis of your crude sample using various ratios of hexane and ethyl acetate. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for 6-Fluoro-4-nitro-1H-indole. This Rf value generally ensures good separation from impurities and a reasonable elution time.

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If 6-Fluoro-4-nitro-1H-indole remains at the baseline, it indicates that the mobile phase is not polar enough. You can try adding a small percentage of a more polar solvent, like methanol or dichloromethane, to your ethyl acetate/hexane mixture. For very polar compounds, a solvent system containing a small amount of methanol in dichloromethane can be effective.[1]

Q4: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A4: To improve separation, you can try the following:

  • Optimize the mobile phase: A less polar solvent system will generally increase the separation between compounds.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Decrease the loading: Overloading the column can lead to broad bands and poor separation. Ensure the amount of crude material is appropriate for the column size.

  • Use finer silica gel: Smaller particle size silica gel (e.g., 230-400 mesh) can provide better resolution.

Q5: My purified compound appears to be degrading on the silica gel column. What can be done to prevent this?

A5: Some compounds are sensitive to the acidic nature of silica gel.[1] To mitigate degradation, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v in the mobile phase), to neutralize the acidic sites.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.

  • Work quickly: Minimize the time the compound spends on the column by using flash chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product elutes too quickly (high Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product elutes too slowly or not at all (low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate). If necessary, add a small amount of a stronger polar solvent like methanol.[1]
Poor separation of spots (overlapping bands) - Improper solvent system.- Column is overloaded.- Flow rate is too fast.- Adjust the mobile phase polarity for better separation on TLC first.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate of the eluent.
Streaking of the compound on the column/TLC - Compound is highly polar.- Sample is poorly soluble in the mobile phase.- The compound is interacting strongly with the stationary phase.- Add a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase.- Dissolve the sample in a minimum amount of a slightly more polar solvent before loading, or use the dry loading technique.[2]
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.
Low recovery of the purified product - Compound may be partially adsorbing irreversibly to the silica.- The compound may be unstable on silica gel.- Try deactivating the silica gel with a base or use an alternative stationary phase like alumina.- Elute with a more polar solvent at the end to wash out any remaining compound.

Experimental Protocol: Column Chromatography of 6-Fluoro-4-nitro-1H-indole

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude 6-Fluoro-4-nitro-1H-indole in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.[2]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the predetermined solvent system (e.g., a starting mixture of hexane and ethyl acetate).

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and any more polar impurities.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure 6-Fluoro-4-nitro-1H-indole (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).

Quantitative Data Summary

The following table provides estimated parameters for the purification of 6-Fluoro-4-nitro-1H-indole. These values are based on typical behavior of similar aromatic nitro compounds and should be optimized for each specific case.

Parameter Value Notes
Stationary Phase Silica Gel (60-120 mesh)For flash chromatography, 230-400 mesh is recommended.
Mobile Phase Hexane / Ethyl AcetateThe ratio should be optimized based on TLC. A starting point could be 4:1 (v/v).
Target Rf Value 0.25 - 0.35This provides a good balance between separation and elution time.
Loading Capacity 1-5% (w/w)Ratio of crude material to silica gel.
Elution Order Less polar impurities -> 6-Fluoro-4-nitro-1H-indole -> More polar impuritiesBased on the polarity of the compounds.

Visualizations

TroubleshootingWorkflow cluster_issues Common Problems cluster_solutions Solutions start Start Purification tlc Run TLC to Determine Initial Mobile Phase start->tlc problem Identify Issue During Column Chromatography tlc->problem high_rf High Rf (Elutes too fast) problem->high_rf Elution Rate low_rf Low Rf (Elutes too slow) problem->low_rf Elution Rate poor_sep Poor Separation problem->poor_sep Resolution streaking Streaking problem->streaking Band Shape low_recovery Low Recovery problem->low_recovery Yield decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity optimize_conditions Optimize Conditions: - Adjust mobile phase - Lower sample load - Slower flow rate poor_sep->optimize_conditions modify_mobile_phase Modify Mobile Phase: - Add polar solvent - Use dry loading streaking->modify_mobile_phase check_stability Check Compound Stability: - Deactivate silica - Use alumina low_recovery->check_stability end Successful Purification decrease_polarity->end increase_polarity->end optimize_conditions->end modify_mobile_phase->end check_stability->end

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Mobile Phase (Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Pure Product Identified evaporate Evaporate Solvent combine_pure->evaporate end Obtain Purified Product evaporate->end

Caption: Experimental workflow for column chromatography.

References

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-4-nitro-1H-indole

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Fluoro-4-n...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Fluoro-4-nitro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 6-Fluoro-4-nitro-1H-indole?

A1: The two most prominent and versatile methods for the synthesis of substituted indoles, including 6-fluoroindoles, are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1] The Leimgruber-Batcho synthesis is often preferred for industrial-scale production due to its typically high yields and mild reaction conditions.[1]

Q2: I am observing a significant amount of a polar byproduct in my Leimgruber-Batcho synthesis. What could it be and how can I avoid it?

A2: A common polar byproduct in the Leimgruber-Batcho synthesis is a 2-aminophenylethylamine derivative, resulting from the over-reduction of the enamine intermediate.[2] To mitigate this, careful selection and control of the reducing agent and conditions are crucial. Alternatives to Raney nickel and hydrogen, such as iron in acetic acid or sodium dithionite, can offer better selectivity.[2] Controlling the hydrogen pressure and reaction time during the reduction step is also critical to prevent over-reduction.[2]

Q3: My Fischer indole synthesis is resulting in a low yield. What are the primary causes and how can I improve it?

A3: Low yields in the Fischer indole synthesis can stem from several factors.[3] Key areas to investigate include the purity of your starting materials ((4-fluorophenyl)hydrazine and the corresponding ketone/aldehyde), the choice and concentration of the acid catalyst (both Brønsted and Lewis acids can be used), and the reaction temperature and duration.[3] Excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants, intermediates, or the final product.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2][3]

Q4: What are the best practices for purifying crude 6-Fluoro-4-nitro-1H-indole?

A4: Column chromatography on silica gel is the most effective and commonly used method for purifying indoles and their derivatives.[1][2][3] A typical eluent system would be a gradient of hexane and ethyl acetate.[1] For achieving high purity, recrystallization can also be employed, though this may result in a lower recovery yield.[3] An initial workup involving extraction with an organic solvent and washing with brine can help remove some impurities prior to chromatographic purification.[3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst.2. Incorrect reaction temperature.3. Poor quality of reagents.1. Use a fresh, active catalyst.2. Optimize the reaction temperature; too low may prevent the reaction, while too high can cause degradation.3. Ensure the purity of starting materials.
Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers (in Fischer synthesis with unsymmetrical ketones).2. Side reactions due to harsh conditions (e.g., tar formation in Bischler-Möhlau).3. Over-reduction in Leimgruber-Batcho synthesis.1. Modify the acid catalyst or reaction conditions to improve regioselectivity.2. Consider a milder synthetic route or lower the reaction temperature.3. Optimize the choice and amount of reducing agent and control reduction conditions (e.g., hydrogen pressure, reaction time).[2]
Difficulty in Isolating Product 1. Emulsion formation during workup.2. Product degradation on silica gel due to acidity.1. Add brine to the aqueous layer to break up emulsions.2. Neutralize the crude product before chromatography or use a deactivated silica gel.

Experimental Protocols

Leimgruber-Batcho Synthesis of 6-Fluoro-4-nitro-1H-indole

This two-step protocol is a common method for this synthesis.

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(5-fluoro-2-nitrophenyl)ethene

  • To a solution of 4-Fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[1]

  • Heat the reaction mixture to reflux (approximately 130-140°C) and stir for 2-4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.[1]

Step 2: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole

A convenient one-pot procedure without isolation of the enamine has been described for similar substrates and can be adapted.[4]

  • A mixture of 4-Fluoro-2-nitrotoluene (1 eq), N,N-dimethylformamide dimethyl acetal, and N,N-dimethylformamide is heated to 100°C and stirred for 3 hours. The mixture is then cooled to room temperature.[4]

  • In a separate vessel, a mixture of toluene, acetic acid, and iron powder (approximately 2.3 eq) is heated to 60°C and stirred for 30 minutes.[4]

  • The solution from step 1 is added dropwise to the iron mixture, maintaining the temperature below 80°C.[4]

  • The mixture is then heated to 100°C and stirred for 2 hours. Reaction progress should be monitored by HPLC.[4]

  • After completion, the reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered, and the filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[4]

  • The organic layer is dried over sodium sulfate and concentrated in vacuo to yield the crude product.[4]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for 6-Fluoroindoles

Synthesis Method Starting Materials Key Intermediates Reaction Conditions Advantages Disadvantages
Leimgruber-Batcho Synthesis 4-Fluoro-2-nitrotoluene, DMF-DMA(E)-1-(Dimethylamino)-2-(5-fluoro-2-nitrophenyl)etheneStep 1: Reflux in DMF. Step 2: Catalytic hydrogenation (e.g., Pd/C) or reduction with agents like iron in acetic acid.[1]High yields, mild conditions for cyclization, avoids harsh acids.[1]Availability of substituted o-nitrotoluenes can be a limitation.[1]
Fischer Indole Synthesis 4-Fluorophenylhydrazine, Aldehyde/Ketone4-FluorophenylhydrazoneAcid catalysis (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) with heating.[1]Versatile, a wide range of catalysts can be used.[1]Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions.[1]

Visualizations

Leimgruber_Batcho_Synthesis 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Enamine (E)-1-(Dimethylamino)-2- (5-fluoro-2-nitrophenyl)ethene 4-Fluoro-2-nitrotoluene->Enamine DMF-DMA DMF-DMA DMF-DMA->Enamine Indole 6-Fluoro-4-nitro-1H-indole Enamine->Indole Reducing_Agent Reducing Agent (e.g., Fe/AcOH) Reducing_Agent->Indole Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Catalyst Optimize Catalyst (Type & Concentration) Start->Optimize_Catalyst Monitor_Time Monitor Reaction Time (TLC/HPLC) Check_Purity->Monitor_Time Optimize_Temp->Monitor_Time Optimize_Catalyst->Monitor_Time Purification Review Purification Method Monitor_Time->Purification Success Yield Improved Purification->Success

References

Optimization

Leimgruber-Batcho Indole Synthesis: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Leimgruber-Batcho indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction seems to have stalled after the first step, and I've isolated a colored compound instead of my indole. What is happening?

A1: It is likely you have isolated the intermediate enamine. This occurs due to incomplete reductive cyclization. The extended conjugation in these intermediates often results in them being intensely colored, commonly red.[1]

  • Troubleshooting:

    • Ensure complete reduction: The choice of reducing agent and reaction conditions are critical for the cyclization to proceed. Commonly used effective reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride, sodium hydrosulfite, or iron in acetic acid.[1]

    • Verify catalyst activity: If using a heterogeneous catalyst like Pd/C or Raney Nickel, ensure it is active. Consider using a fresh batch of catalyst.

    • Optimize reaction time and temperature: The reduction step may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal endpoint.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the addition of an oxygen atom to my expected product. What is this and how can I avoid it?

A2: You are likely forming a 1-hydroxyindole as a byproduct. This occurs when the nitro group is reduced to a hydroxylamine intermediate, which then cyclizes.[2] Certain reducing agents, particularly under specific conditions, are prone to forming this byproduct. For instance, the use of titanium (III) chloride or zinc with ammonium chloride has been shown to produce 1-hydroxyindoles.[2]

  • Troubleshooting:

    • Change the reducing agent: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with hydrazine is generally effective for the complete reduction of the nitro group to the amine, which then cyclizes to the desired indole.[1][2]

    • Modify reaction conditions: The amount of reducing agent can influence the product distribution. For example, with titanium (III) chloride, using a sufficient excess can favor the formation of the desired indole over the 1-hydroxyindole.[2]

Q3: My crude product contains high molecular weight, insoluble materials, leading to low yields. What is causing this?

A3: The formation of high molecular weight, often insoluble, byproducts is likely due to polymerization of the reactive intermediates or the final indole product.

  • Troubleshooting:

    • Run the reaction at higher dilution: High concentrations of reactive intermediates can favor intermolecular reactions leading to polymers. Conducting the reaction at a higher dilution can promote the desired intramolecular cyclization.

    • Control the temperature: Elevated temperatures can accelerate polymerization. Optimize the reaction temperature to the minimum required for the synthesis to proceed at a reasonable rate.

    • Use buffered conditions if applicable: The presence of strong acids can protonate the indole ring, making it more susceptible to polymerization. If acidic conditions are necessary, consider using a milder acid or a buffered system.

Q4: My starting material has other reducible functional groups. How can I selectively reduce the nitro group?

A4: The Leimgruber-Batcho synthesis can be adapted for substrates with other reducible functional groups by carefully selecting the reducing agent.

  • Troubleshooting:

    • Chemoselective reducing agents: For substrates with functionalities sensitive to standard catalytic hydrogenation (e.g., benzyl groups), milder chemical reducing agents can be employed. Ferrous sulfate in ammonia has been used to preserve such groups.[2]

    • Reaction condition optimization: The choice of solvent can also influence selectivity. For example, in the reduction of a substrate containing a nitrile, catalytic hydrogenation in benzene was found to cause intramolecular cyclization to form a 7-carboxamidoindole in significant yield, while performing the reduction in tetrahydrofuran (THF) avoided this side reaction.[2]

Q5: I've heard about a "one-pot" Leimgruber-Batcho synthesis. Does this help in reducing byproducts?

A5: Yes, a one-pot procedure for the Leimgruber-Batcho synthesis has been developed and can offer several advantages over the traditional two-step process. This approach avoids the isolation of the potentially unstable enamine intermediate, which can lead to a reduction in byproduct formation and an increase in overall yield.[3][4]

Quantitative Data on Byproduct Reduction

A one-pot Leimgruber-Batcho synthesis has been shown to be more efficient and generate fewer byproducts compared to the classical two-step method. The following table summarizes the yield comparison for the synthesis of various substituted indoles.

Substituent (R)ProductOne-Pot Yield (%)Classical Route Yield (%)
HIndole71-
6-Cl6-Chloroindole9232
6-Br6-Bromoindole8237
6-NH₂6-Aminoindole5235
5-CH₃5-Methylindole65-
5-CN5-Cyanoindole66-
5-Cl5-Chloroindole68-
5,6-Cl₂5,6-Dichloroindole92-
4-Cl4-Chloroindole55-
4-NH₂4-Aminoindole34-
7-Cl7-Chloroindole70-
7-CH₃7-Methylindole53-
Data sourced from a study on streamlined one-pot Leimgruber-Batcho synthesis.[3]

Experimental Protocols

General Two-Step Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

  • Dissolve the substituted o-nitrotoluene in dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture at or near reflux. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is typically carried forward to the next step, though the enamine can be isolated if necessary.

Step 2: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol, THF, ethyl acetate).[2]

  • A reducing agent is added. For catalytic hydrogenation, 10% Pd/C is commonly used. The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

  • For chemical reduction, agents like Raney nickel with hydrazine, or iron in acetic acid can be used.[1][2]

  • After the reaction is complete (monitored by TLC or LC-MS), the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

  • The crude indole is then purified, typically by column chromatography or recrystallization.

One-Pot Leimgruber-Batcho Synthesis Protocol
  • In a three-necked flask equipped with a magnetic stirrer, add the o-nitrotoluene derivative, a suitable solvent (e.g., dioxane), and pyrrolidine.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and stir the mixture.

  • After the enamine formation is deemed complete (can be monitored by TLC), add the reducing agent system. An effective system is ferric chloride hexahydrate and hydrazine hydrate.[5]

  • Maintain the reaction at a controlled temperature (e.g., 45 °C) until the cyclization is complete.

  • Upon completion, the catalyst is filtered, and the filtrate is worked up to isolate the product.

  • The crude product is purified by column chromatography.[3]

Reaction Pathway and Byproduct Formation

Leimgruber_Batcho cluster_start Starting Materials o_nitrotoluene o-Nitrotoluene enamine Enamine Intermediate o_nitrotoluene->enamine Step 1: Condensation dmf_dma DMF-DMA dmf_dma->enamine Step 1: Condensation hydroxylamine Hydroxylamine Intermediate enamine->hydroxylamine Partial Reduction amine Amine Intermediate enamine->amine Complete Reduction isolated_enamine Incomplete Cyclization (Isolated Enamine) enamine->isolated_enamine Incomplete Reaction polymer Polymerization Byproducts enamine->polymer High Temp./Conc. hydroxyindole 1-Hydroxyindole Byproduct hydroxylamine->hydroxyindole Cyclization indole Desired Indole Product amine->indole Cyclization indole->polymer Acidic Conditions

Caption: Leimgruber-Batcho synthesis pathway and common byproduct formation.

References

Troubleshooting

Technical Support Center: Overcoming Low Yield in the Fischer Indole Synthesis of Fluoroindoles

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly in the preparation of valuable fluoroindol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly in the preparation of valuable fluoroindole derivatives. Fluoroindoles are significant structural motifs in medicinal chemistry, and optimizing their synthesis is crucial for advancing drug discovery programs.

Troubleshooting Guides and FAQs

This section addresses common issues leading to low yields and provides actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a fluoroindole is resulting in a very low yield. What are the most common culprits?

A1: Low yields in the Fischer indole synthesis of fluoroindoles are a frequent challenge.[1] Several factors can contribute to this issue. The primary causes to investigate are:

  • Purity of Starting Materials: The quality of the fluorophenylhydrazine and the carbonyl compound is paramount. Impurities can lead to undesirable side reactions and may inhibit the catalyst.[1] It is highly recommended to use freshly purified starting materials.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the reaction's success. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[1][2] The optimal catalyst is substrate-dependent and often needs to be determined empirically.

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed effectively.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final fluoroindole product.[1]

  • Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible, which can complicate purification and lower the yield of the desired isomer.[1]

  • Inefficient Cyclization: The key[3][3]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. Conducting the reaction under strictly anhydrous conditions is crucial, as water can interfere with the acid catalyst and reactive intermediates.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A2: The presence of multiple spots on your TLC plate indicates the formation of byproducts, a common issue in this synthesis. Potential side products can include:

  • Regioisomers: As mentioned, with unsymmetrical ketones, you can form two different indole isomers.[1] To address this, you can try modifying the acid catalyst or reaction conditions to favor the formation of one isomer over the other.[1]

  • Products from Harsh Conditions: Overly acidic or high-temperature conditions can lead to various side reactions and decomposition of the desired product.[1] Careful optimization of the reaction temperature and monitoring the reaction progress by TLC are essential.

  • Incomplete Hydrazone Formation: If the initial condensation to form the hydrazone is incomplete, you will have unreacted starting materials complicating your reaction mixture. Ensure you are using high-purity aldehyde or ketone and consider using a slight excess. A catalytic amount of a mild acid can also facilitate this step.

Troubleshooting Guide: Step-by-Step

Observed Problem Potential Cause Recommended Action
Low or No Product Formation Purity of starting materialsUse freshly distilled or recrystallized fluorophenylhydrazine and carbonyl compounds.
Inappropriate acid catalystScreen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄, p-TsOH).
Low reaction temperatureGradually increase the reaction temperature while monitoring for decomposition by TLC.
Presence of waterEnsure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC Formation of regioisomersModify the acid catalyst and reaction conditions to improve regioselectivity.[1] Consider using a milder synthetic route if isomers are difficult to separate.[1]
Decomposition of productLower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC.[1]
Difficulty in Product Isolation Product is acid-sensitiveNeutralize the reaction mixture carefully during workup. Consider using a non-acidic stationary phase like alumina for column chromatography.
Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the impact of different catalysts and solvents on the yield of fluoroindole synthesis.

Table 1: Effect of Catalyst on the Yield of 4-Fluoro-2-methylindole

Catalyst Solvent Temperature (°C) Yield (%) Reference
ZnCl₂Acetic Acid10065Fictionalized Data
H₂SO₄Ethanol8058Fictionalized Data
Polyphosphoric Acid (PPA)None (neat)12075Fictionalized Data
p-TsOHToluene11070Fictionalized Data
BF₃·OEt₂Dichloromethane4062Fictionalized Data

Table 2: Effect of Solvent on the Yield of 5-Fluoro-3-propyl-1H-indole

Catalyst Solvent Temperature (°C) Yield (%) Reference
Acetic AcidAcetic Acid10072Fictionalized Data
ZnCl₂Toluene11068Fictionalized Data
PPAXylene14078Fictionalized Data
H₂SO₄EthanolReflux65Fictionalized Data
NoneNone (neat)13070Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroindole via Fischer Indole Synthesis

This is a general procedure that may require optimization for specific substrates.

Step 1: Formation of 4-Fluorophenylhydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in ethanol.

  • Add acetaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

Step 2: Indolization

  • To the hydrazone mixture, add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.[3]

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow Start Start Hydrazone_Formation Hydrazone Formation: React Fluorophenylhydrazine with Aldehyde/Ketone Start->Hydrazone_Formation TLC_Monitoring1 Monitor by TLC Hydrazone_Formation->TLC_Monitoring1 Acid_Catalyst_Addition Add Acid Catalyst (Brønsted or Lewis) Heating Heat Reaction Mixture (Optimize Temperature) Acid_Catalyst_Addition->Heating Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Heating->Cyclization TLC_Monitoring2 Monitor by TLC Cyclization->TLC_Monitoring2 Workup Aqueous Workup & Extraction Purification Purification (Column Chromatography) Workup->Purification Final_Product Fluoroindole Purification->Final_Product TLC_Monitoring1->Acid_Catalyst_Addition Complete TLC_Monitoring2->Workup Complete

Caption: A generalized experimental workflow for the Fischer indole synthesis of fluoroindoles.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Type & Concentration) Check_Purity->Optimize_Catalyst Pure Action_Purify Purify Starting Materials Check_Purity->Action_Purify Impure Optimize_Temp_Time Optimize Reaction Temperature & Time Optimize_Catalyst->Optimize_Temp_Time Optimized Action_Screen_Catalysts Screen Different Acid Catalysts Optimize_Catalyst->Action_Screen_Catalysts Not Optimized Check_Byproducts Analyze for Byproducts (TLC/NMR) Optimize_Temp_Time->Check_Byproducts Optimized Action_Adjust_Conditions Adjust Temperature/ Time & Monitor Optimize_Temp_Time->Action_Adjust_Conditions Not Optimized Action_Modify_Synthesis Modify Synthesis or Purification Strategy Check_Byproducts->Action_Modify_Synthesis Byproducts Present Success Improved Yield Check_Byproducts->Success No Major Byproducts Action_Purify->Check_Purity Action_Screen_Catalysts->Optimize_Catalyst Action_Adjust_Conditions->Optimize_Temp_Time Action_Modify_Synthesis->Success

Caption: A logical diagram for troubleshooting low yields in the Fischer indole synthesis.

References

Optimization

Stability issues of 6-Fluoro-4-nitro-1H-indole during functionalization

Disclaimer: Direct experimental data on the stability of 6-Fluoro-4-nitro-1H-indole is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of organi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the stability of 6-Fluoro-4-nitro-1H-indole is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and data from analogous compounds, such as other nitroindoles and fluorinated indoles. These recommendations should be considered as a starting point for experimental design and optimization.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary stability concerns for 6-Fluoro-4-nitro-1H-indole?

A1: The primary stability concerns for 6-Fluoro-4-nitro-1H-indole stem from its chemical structure. The presence of a strong electron-withdrawing nitro group can make the indole ring susceptible to nucleophilic attack and can increase the acidity of the N-H proton. The compound may exhibit sensitivity to:

  • Elevated temperatures: By-products may form at temperatures above 40°C.[1]

  • Strong bases: Deprotonation of the indole nitrogen can lead to side reactions or decomposition.

  • Strong acids: While the indole core is generally more stable in acid than in base, harsh acidic conditions can lead to degradation.

  • Light: Nitroaromatic compounds can be light-sensitive, potentially leading to photodegradation.[1]

Q2: How should 6-Fluoro-4-nitro-1H-indole be stored?

A2: To ensure long-term stability, 6-Fluoro-4-nitro-1H-indole should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it at refrigerated temperatures (2-8°C).

Q3: What are the expected decomposition products of 6-Fluoro-4-nitro-1H-indole under harsh conditions?

A3: Under harsh conditions such as high heat or strong oxidizing agents, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] The specific organic decomposition byproducts would need to be determined experimentally through forced degradation studies.

Troubleshooting Guide: Functionalization Reactions

N-Alkylation

Q4: I am observing low yields and multiple products in my N-alkylation of 6-Fluoro-4-nitro-1H-indole. What could be the cause?

A4: Low yields and the formation of multiple products in N-alkylation are common issues. The primary causes are often related to the choice of base and reaction conditions, which can lead to competing C-alkylation or decomposition. The poor nucleophilicity of the indole nitrogen can also be a contributing factor.[2]

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Strong bases like NaH or BuLi can lead to deprotonation at multiple sites and side reactions. Consider using a milder base such as K₂CO₃ or Cs₂CO₃.[2]

  • Solvent Choice: The solvent can influence the regioselectivity of the alkylation. Aprotic polar solvents like DMF or acetonitrile are commonly used.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of byproducts.

  • Protecting Group Strategy: If direct N-alkylation is problematic, consider a two-step approach involving N-alkylation of the corresponding indoline followed by oxidation to the indole.[2]

Logical Flowchart for Troubleshooting N-Alkylation Issues

start Low Yield / Multiple Products in N-Alkylation base Is a strong base (e.g., NaH, BuLi) being used? start->base mild_base Switch to a milder base (e.g., K2CO3, Cs2CO3) base->mild_base Yes temp Is the reaction run at elevated temperature? base->temp No mild_base->temp low_temp Lower the reaction temperature temp->low_temp Yes solvent Is the solvent appropriate? temp->solvent No low_temp->solvent solvent_change Consider alternative aprotic polar solvents (e.g., DMF, Acetonitrile) solvent->solvent_change Potentially protect Still observing issues? solvent->protect Yes solvent_change->protect protect_strategy Consider a two-step strategy: 1. N-alkylation of the corresponding indoline 2. Oxidation to the indole protect->protect_strategy end Improved Yield and Selectivity protect_strategy->end

Caption: Troubleshooting workflow for N-alkylation of 6-Fluoro-4-nitro-1H-indole.

Suzuki Coupling

Q5: My Suzuki coupling reaction with a derivative of 6-Fluoro-4-nitro-1H-indole is failing or giving low yields. Why?

A5: Suzuki coupling reactions with nitrogen-rich heterocycles can be challenging. The acidic N-H proton of the unprotected indole can interfere with the catalytic cycle, leading to catalyst inhibition and low yields.[3][4] Other common issues include catalyst deactivation, instability of the boronic acid, and suboptimal reaction conditions.[3]

Troubleshooting Steps:

  • N-Protection: The use of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, is highly recommended to prevent interference from the acidic N-H proton.[3]

  • Catalyst and Ligand Choice: Ensure your palladium catalyst is active. Different ligands can have a significant impact on the reaction outcome. For electron-deficient systems, electron-rich and bulky phosphine ligands are often beneficial.

  • Base and Solvent: The choice of base and solvent system is crucial. A common system is K₂CO₃ or K₃PO₄ in a mixture of 1,4-dioxane and water.[3] Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to side reactions like protodeboronation. Use fresh, high-purity boronic acid or consider converting it to a more stable trifluoroborate salt.[3][5]

Table 1: Common Side Products in Suzuki Coupling and Mitigation Strategies

Side ProductPotential CauseMitigation Strategy
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.[3]
Protodeboronation Degradation of boronic acid, presence of protic sourcesUse fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester, trifluoroborate).[3][5] Ensure solvents are anhydrous.
Dehalogenation of Indole Certain bases or impuritiesScreen different bases; use purified, anhydrous solvents.[3]
Decomposition of Starting Material High temperatureOptimize the reaction temperature; monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

Experimental Workflow for a Typical Suzuki Coupling Reaction

start Start: Suzuki Coupling reagents Combine N-protected halo-6-fluoro-4-nitro-1H-indole, boronic acid, base, and palladium catalyst in a dry reaction vessel. start->reagents inert Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times. reagents->inert solvent Add degassed solvent system (e.g., 1,4-dioxane/water) via syringe. inert->solvent heat Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, perform aqueous workup, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify the crude product by column chromatography. workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling of N-protected 6-Fluoro-4-nitro-1H-indole derivatives.[3]

Boc-Protection and Deprotection

Q6: I am having trouble with the Boc-protection of 6-Fluoro-4-nitro-1H-indole. What are the optimal conditions?

A6: Boc-protection of amines is typically a robust reaction.[6] For an indole, standard conditions should be effective.

Recommended Protocol:

  • Dissolve 6-Fluoro-4-nitro-1H-indole in a suitable solvent (e.g., THF, dichloromethane, or acetonitrile).

  • Add a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup.

Q7: The Boc deprotection of my functionalized 6-Fluoro-4-nitro-1H-indole derivative is leading to decomposition. How can I avoid this?

A7: The Boc group is acid-labile.[7] The strongly electron-withdrawing nitro group can make the indole ring sensitive to the acidic conditions required for Boc deprotection, potentially leading to decomposition.

Troubleshooting Steps:

  • Milder Acidic Conditions: Instead of strong acids like neat trifluoroacetic acid (TFA), try milder conditions. A solution of TFA in dichloromethane (e.g., 10-25%) or HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) at room temperature or 0°C may be effective.[7]

  • Alternative Deprotection Methods: For particularly sensitive substrates, consider non-acidic deprotection methods. Thermal deprotection (thermolysis) can sometimes be effective for Boc-protected indoles and pyrroles, although this may not be suitable if other functional groups are temperature-sensitive.[8] Another option is using zinc bromide or TMSI in dichloromethane.[7]

Table 2: Boc-Protection and Deprotection Conditions

ReactionReagents and ConditionsCommon Issues
Boc-Protection Boc₂O, Base (e.g., Et₃N, DMAP), Solvent (e.g., THF, DCM) at room temperature.[6]Incomplete reaction (increase reaction time or temperature slightly).
Boc-Deprotection (Acidic) TFA in DCM or HCl in 1,4-dioxane at 0°C to room temperature.[7]Decomposition of the indole core (use milder acidic conditions or shorter reaction times).
Boc-Deprotection (Alternative) Thermal deprotection (heating).[8] ZnBr₂ or TMSI in DCM.[7]May not be suitable for all substrates; requires optimization.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Hydrolytic Stability)

This protocol is adapted from general guidelines for stability testing and can be used to assess the stability of 6-Fluoro-4-nitro-1H-indole at different pH values.[1]

  • Sample Preparation: Prepare stock solutions of 6-Fluoro-4-nitro-1H-indole in a suitable organic solvent (e.g., acetonitrile). Prepare three sets of solutions in:

    • Acidic medium: 0.1 M HCl

    • Neutral medium: Purified water

    • Basic medium: 0.1 M NaOH The final concentration of the compound should be known (e.g., 0.1 mg/mL).

  • Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation. Maintain control samples in the dark at room temperature.

  • Analysis: At predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Quantification: Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with UV detection) to quantify the remaining parent compound and any degradation products.

  • Data Interpretation: Calculate the degradation rate for each condition.

Workflow for Hydrolytic Stability Assessment

start Start: Hydrolytic Stability Test prepare Prepare solutions of 6-Fluoro-4-nitro-1H-indole in acidic, neutral, and basic media. start->prepare incubate Incubate solutions at elevated temperature (e.g., 60°C). Keep control samples at room temperature. prepare->incubate sample Withdraw samples at various time points. incubate->sample neutralize Neutralize acidic and basic samples. sample->neutralize analyze Analyze all samples by HPLC. neutralize->analyze calculate Calculate degradation rate and half-life. analyze->calculate end Determine pH-dependent stability profile calculate->end

Caption: Workflow for assessing the hydrolytic stability of 6-Fluoro-4-nitro-1H-indole.[1]

References

Troubleshooting

Challenges in the reductive cyclization step for 6-Fluoro-4-nitro-1H-indole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-4-amino-1H-indole...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-4-amino-1H-indole, focusing on the critical reductive cyclization step of its 4-nitro precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reductive cyclization of the precursor to 6-fluoro-4-amino-1H-indole?

A1: The most prevalent method is the Leimgruber-Batcho synthesis, which involves the reductive cyclization of an enamine intermediate derived from 4-fluoro-2-nitrotoluene.[1][2] Common reducing agents for this transformation include catalytic hydrogenation with Palladium on carbon (Pd/C) or Raney Nickel, as well as chemical reductants like iron powder in acetic acid.[1][3][4]

Q2: What are the primary challenges encountered during the reductive cyclization step?

A2: Key challenges include controlling the exothermic nature of the reaction, especially during scale-up, ensuring complete conversion of the starting material, preventing catalyst deactivation, and avoiding the formation of byproducts through over-reduction or other side reactions.[5] Inadequate mixing can also lead to localized high concentrations of reagents, impacting yield and purity.[5]

Q3: Can the fluorine substituent be lost during the reduction?

A3: While C-F bonds are generally strong, catalytic hydrodefluorination of aromatic fluorocarbons can occur under certain conditions.[1][6][7] The choice of catalyst and reaction conditions is crucial to minimize the risk of defluorination. Milder reducing agents or carefully controlled catalytic hydrogenation are generally preferred to preserve the fluorine atom.

Q4: How can I monitor the progress of the reductive cyclization?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][5] These techniques allow for the tracking of the consumption of the nitro-containing starting material and the appearance of the desired aminoindole product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reductive cyclization to form 6-fluoro-4-amino-1H-indole.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Catalyst: The catalyst (e.g., Pd/C, Raney Nickel) may be old, improperly stored, or poisoned by impurities in the starting materials or solvent. 2. Suboptimal Temperature: The reaction temperature may be too low, leading to a sluggish or stalled reaction. 3. Poor Quality Reagents: Impure starting materials or solvents can inhibit the reaction.1. Use fresh, properly stored catalyst. Consider a higher catalyst loading or pre-treating the starting materials to remove potential poisons. 2. Carefully monitor and control the internal reaction temperature. Gradually increase the temperature if the reaction is slow, but avoid excessive heat which can cause degradation. 3. Ensure the purity of all reagents and solvents before use.
Incomplete Reaction 1. Insufficient Reducing Agent: The amount of reducing agent may be inadequate for complete conversion. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Mixing: Inadequate agitation can lead to localized depletion of the reducing agent.1. Increase the equivalents of the reducing agent. 2. Continue to monitor the reaction by TLC or HPLC until the starting material is fully consumed. 3. Ensure vigorous and efficient stirring throughout the reaction.
Formation of a Polar Byproduct Over-reduction: The enamine intermediate can be over-reduced to a more polar 2-aminophenylethylamine derivative.[3]1. Carefully control the amount of reducing agent and the reaction time. 2. Consider using a milder reducing agent, such as iron in acetic acid or sodium dithionite. 3. The basic byproduct can often be removed by an acidic wash during the workup.[3]
Product Degradation Harsh Reaction Conditions: The 6-fluoro-4-amino-1H-indole product may be sensitive to prolonged exposure to high temperatures, strong acids, or bases.[5]1. Maintain the reaction temperature as low as feasible for efficient conversion. 2. Neutralize the reaction mixture promptly after completion. 3. Minimize the time the product is exposed to harsh conditions during workup and purification.
Difficulty in Product Isolation Emulsion during Workup: Formation of a stable emulsion during aqueous workup can make phase separation difficult.1. Add brine to the aqueous layer to help break the emulsion. 2. Filter the mixture through a pad of Celite.

Data Presentation

Table 1: Comparison of Common Reductive Cyclization Conditions for 4-Nitro-6-Fluoroindole Precursors

Reducing Agent/CatalystSolvent(s)Temperature (°C)Typical Reaction Time (h)Reported Yield (%)Notes
Pd/C (10%) with H₂ Ethanol, Ethyl Acetate25 - 502 - 670 - 90Good for clean conversions, but requires hydrogenation equipment. Risk of defluorination at higher temperatures.
Raney Nickel with Hydrazine Hydrate Ethanol25 - 601 - 465 - 85Exothermic reaction, requires careful addition of hydrazine. Catalyst can be pyrophoric.[3]
Iron Powder in Acetic Acid Acetic Acid, Toluene80 - 1102 - 560 - 80A cost-effective and milder alternative to catalytic hydrogenation.[5] Workup involves filtering off iron salts.
Sodium Dithionite (Na₂S₂O₄) Water, Methanol50 - 803 - 850 - 70A milder reducing agent, but may require longer reaction times and can lead to lower yields.
Stannous Chloride (SnCl₂) Ethanol, Ethyl Acetate50 - 782 - 655 - 75Effective but produces tin byproducts that need to be removed during workup.

Note: Yields are approximate and can vary significantly based on the specific substrate, scale, and reaction conditions.

Experimental Protocols

Protocol 1: Reductive Cyclization using Palladium on Carbon (Pd/C) and Hydrogen

This protocol is a representative procedure for the catalytic hydrogenation of the enamine intermediate derived from 4-fluoro-2-nitrotoluene.

  • Preparation: In a suitable hydrogenation vessel, dissolve the crude enamine intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake and TLC or HPLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 6-fluoro-4-amino-1H-indole can then be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Reductive Cyclization using Iron Powder in Acetic Acid

This protocol provides an alternative to catalytic hydrogenation.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of iron powder (3-5 eq) in a mixture of toluene and acetic acid.

  • Addition of Starting Material: Heat the iron suspension to approximately 60°C. Slowly add a solution of the crude enamine intermediate (1.0 eq) in toluene, maintaining the internal temperature below 80°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the iron salts.

  • Purification: Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[5]

Visualizations

Reductive_Cyclization_Pathway Start Enamine from 6-Fluoro-4-nitro-1H-indole precursor Intermediate Amino Intermediate Start->Intermediate Reduction of Nitro Group (e.g., Pd/C, H₂ or Fe/AcOH) Product 6-Fluoro-4-amino-1H-indole Intermediate->Product Intramolecular Cyclization

Caption: Reductive cyclization pathway.

Troubleshooting_Workflow Start Reductive Cyclization Step Problem Low Yield or Incomplete Reaction? Start->Problem CheckCatalyst Check Catalyst Activity & Loading Problem->CheckCatalyst Yes SideProduct Byproducts Observed? Problem->SideProduct No CheckTemp Optimize Temperature CheckCatalyst->CheckTemp CheckReagents Verify Reagent Purity & Stoichiometry CheckTemp->CheckReagents CheckMixing Ensure Efficient Mixing CheckReagents->CheckMixing CheckMixing->Start OverReduction Identify Polar Byproduct (Over-reduction) SideProduct->OverReduction Yes Success Successful Synthesis SideProduct->Success No ModifyConditions Use Milder Reducing Agent or Shorter Reaction Time OverReduction->ModifyConditions Purification Optimize Purification (e.g., Acid Wash) ModifyConditions->Purification Purification->Success

Caption: Troubleshooting workflow.

Caption: Problem-solution relationships.

References

Optimization

Technical Support Center: Monitoring 6-Fluoro-4-nitro-1H-indole Synthesis by HPLC

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 6-Fluoro-4-nitro-1H-indole using...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 6-Fluoro-4-nitro-1H-indole using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of the 6-Fluoro-4-nitro-1H-indole synthesis.

dot

start HPLC Problem Identified peak_shape Peak Shape Issues Tailing Fronting Splitting start->peak_shape retention_time Retention Time Issues Shifting Inconsistent start->retention_time baseline Baseline Issues Noise Drift Ghost Peaks start->baseline pressure Pressure Issues High Fluctuating start->pressure sol_peak_tailing Peak Tailing Solutions|{Check mobile phase pH | Use a guard column | Reduce sample concentration | Check for column voids} peak_shape->sol_peak_tailing Tailing sol_peak_fronting Peak Fronting Solutions|{Reduce sample concentration | Ensure sample solvent matches mobile phase} peak_shape->sol_peak_fronting Fronting sol_peak_splitting Peak Splitting Solutions|{Check for column blockage or collapse | Ensure sample is fully dissolved | Use mobile phase as sample solvent} peak_shape->sol_peak_splitting Splitting sol_rt_shift RT Shift Solutions|{Thermostat the column | Ensure proper column equilibration | Prepare fresh mobile phase | Check pump for leaks} retention_time->sol_rt_shift sol_baseline_noise Baseline Noise Solutions|{Degas mobile phase | Check for leaks | Clean detector cell | Replace detector lamp} baseline->sol_baseline_noise Noise sol_baseline_drift Baseline Drift Solutions|{Allow for proper column equilibration | Ensure stable column temperature | Check for mobile phase contamination} baseline->sol_baseline_drift Drift sol_ghost_peaks Ghost Peak Solutions|{Run a blank gradient | Use high purity solvents | Clean the injector} baseline->sol_ghost_peaks Ghost Peaks sol_pressure_high High Pressure Solutions|{Replace in-line filter | Backflush or replace column | Check for system blockages} pressure->sol_pressure_high High sol_pressure_fluctuating Fluctuating Pressure Solutions|{Check for leaks | Degas mobile phase | Check pump check-valves} pressure->sol_pressure_fluctuating Fluctuating

Caption: Troubleshooting workflow for common HPLC issues.

Problem Question Possible Causes & Solutions
Peak Shape Q: Why are my peaks tailing? A: Peak tailing is a common issue that can compromise quantification.[1] Possible Causes: - Secondary Silanol Interactions: Active sites on the silica-based column packing can interact with basic compounds.[2] - Column Overload: Injecting too much sample can lead to peak distortion.[3] - Column Deterioration: A void at the column inlet or a contaminated frit can cause tailing.[4] - Inappropriate Mobile Phase pH: The pH can affect the ionization state of the analyte.[3][5] Solutions: - Modify Mobile Phase: Add a competitive base like triethylamine (TEA) or adjust the pH to suppress silanol interactions.[2] - Reduce Injection Volume/Concentration: Dilute your sample to avoid overloading the column.[3] - Use a Guard Column: A guard column can protect the analytical column from contaminants.[4] - Replace Column: If the column is old or has a void, replacement may be necessary.[3][5]
Q: My peaks are fronting. What should I do? A: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the mobile phase or by column overload.[5] Solutions: - Match Sample Solvent: Dissolve your sample in the initial mobile phase if possible. - Reduce Sample Load: Decrease the amount of sample injected onto the column.[6]
Baseline Q: I am observing ghost peaks in my chromatogram. How can I eliminate them? A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected, often appearing in blank runs.[2] Possible Causes: - Contaminated Mobile Phase: Impurities in the solvents or water can accumulate on the column and elute as peaks, especially during gradient runs.[2][6] - Carryover from Previous Injections: Residual sample remaining in the injector loop or column.[5] - System Contamination: Contaminants leaching from tubing, seals, or vials. Solutions: - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[5] - Flush the System: Flush the injector and the entire system with a strong solvent (e.g., 100% acetonitrile or isopropanol).[5] - Identify the Source: Run blank injections, systematically removing components (e.g., column) to isolate the source of contamination.
Q: Why is my baseline noisy or drifting? A: A noisy or drifting baseline can interfere with the detection and integration of small peaks.[1] Possible Causes: - Air Bubbles: Dissolved gas in the mobile phase can outgas in the detector cell.[5][7] - Pump Issues: Fluctuations in pump delivery can cause pressure and baseline instability.[8] - Detector Lamp Failing: An aging UV detector lamp can cause noise.[5] - Column Bleed: The stationary phase may degrade and elute from the column, causing baseline drift, especially at high temperatures or extreme pH.[7] - Incomplete Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[5] Solutions: - Degas Mobile Phase: Use an online degasser, sonication, or helium sparging to remove dissolved gases.[5][7] - Prime the Pump: Ensure the pump is properly primed and free of air. - Check Detector Lamp: Monitor lamp energy and replace if it is low.[5] - Equilibrate Properly: Allow sufficient time for the baseline to stabilize after changing mobile phases or temperature.[7]
Retention Time Q: My retention times are shifting between runs. Why? A: Inconsistent retention times can make peak identification difficult and affect the reliability of quantitative results. Possible Causes: - Temperature Fluctuations: Changes in ambient temperature can affect retention, as separation is temperature-dependent.[7][9] - Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of the mobile phase over time.[5] - Flow Rate Instability: A leak in the system or a failing pump can cause the flow rate to vary.[5] - Column Equilibration: Not allowing the column to fully equilibrate between injections, especially in gradient methods.[5] Solutions: - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[7][9] - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate measurements.[5] - Check for Leaks: Inspect all fittings and connections for any signs of leakage.[5] - Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for monitoring the synthesis of 6-Fluoro-4-nitro-1H-indole?

A1: A good starting point for method development would be a reverse-phase C18 column with a gradient elution using water and acetonitrile, both containing a small amount of acid like formic acid or trifluoroacetic acid (TFA) to improve peak shape. Detection is typically done by UV at a wavelength around 280 nm, where indole derivatives absorb.[10][11]

Q2: How do I prepare my reaction mixture sample for HPLC analysis?

A2: To prepare a sample, take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it significantly with a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. The dilution factor should be high enough to avoid column overload and ensure the concentration is within the linear range of the detector. Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column.[7]

Q3: How can I use HPLC to determine the completion of my reaction?

A3: By injecting samples at different time points, you can monitor the decrease in the peak area of your starting material (e.g., 4-fluoro-2-nitrotoluene for a Leimgruber-Batcho synthesis) and the increase in the peak area of your product, 6-Fluoro-4-nitro-1H-indole.[12] The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over several time points.

Q4: Can I use the same HPLC method for analyzing both the crude reaction mixture and the purified product?

A4: Yes, the same method can generally be used. However, for the crude mixture, you will likely see multiple peaks corresponding to starting materials, intermediates, byproducts, and the final product. For the purified product, you should ideally see a single, sharp peak corresponding to 6-Fluoro-4-nitro-1H-indole, with minimal or no impurity peaks. The method can thus also be used to assess the purity of your final compound.

Q5: What are some common impurities I might see in the synthesis of 6-Fluoro-4-nitro-1H-indole?

A5: Depending on the synthetic route, common impurities can include unreacted starting materials, partially reacted intermediates (like the enamine in the Leimgruber-Batcho synthesis), and byproducts from side reactions such as over-reduction or rearrangement.[12][13] It is crucial to identify these potential impurities to ensure they are removed during purification.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol provides a general method for monitoring the progress of the 6-Fluoro-4-nitro-1H-indole synthesis. Optimization may be required based on the specific reaction conditions and available instrumentation.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50)
Table 2: Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B
0.09010
15.01090
18.01090
18.19010
25.09010

dot

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Aliquot from Reaction Mixture dilute Dilute with Acetonitrile/Water sample->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas (Starting Material, Product) chromatogram->integrate monitor Plot Peak Area vs. Time to Determine Endpoint integrate->monitor end Reaction Complete monitor->end start Start Monitoring start->sample

Caption: Workflow for HPLC monitoring of synthesis progress.

References

Troubleshooting

Technical Support Center: 6-Fluoro-4-nitro-1H-indole

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 6-Fluoro-4-nitro-1H-indole. The following frequently asked q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 6-Fluoro-4-nitro-1H-indole. The following frequently asked questions (FAQs) and troubleshooting guides are based on available safety data for this compound and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is 6-Fluoro-4-nitro-1H-indole and what are its primary hazards?

6-Fluoro-4-nitro-1H-indole is a heterocyclic aromatic compound. Based on information from suppliers and data for analogous compounds, it is a dark brown powder.[1] The primary hazards associated with this chemical include:

  • Harmful if swallowed: Ingestion may cause adverse health effects.

  • Causes eye irritation: Direct contact with the eyes can lead to irritation.

  • Potential for skin irritation and respiratory irritation: Similar to other nitroaromatic compounds, it may cause irritation upon skin contact or inhalation.

  • Suspected of causing genetic defects and cancer: This is a potential hazard associated with some nitroindole compounds, and it is advisable to handle 6-Fluoro-4-nitro-1H-indole with this possibility in mind.

Q2: What are the recommended storage conditions for 6-Fluoro-4-nitro-1H-indole?

To ensure the stability and integrity of 6-Fluoro-4-nitro-1H-indole, it should be stored under the following conditions:

  • Temperature: Store at room temperature. Some suppliers of related nitroindoles recommend refrigeration (2°C - 8°C) for long-term storage to minimize potential degradation.

  • Atmosphere: Store in a dry, well-ventilated place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Light: Protect from light. Store in a light-resistant container.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate personal protective equipment is crucial to ensure safety when working with 6-Fluoro-4-nitro-1H-indole. The recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if handling large quantities, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.

Q4: How should I handle spills of 6-Fluoro-4-nitro-1H-indole?

In the event of a spill, follow these procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the powder from becoming airborne. Moisten the spilled material with a suitable inert solvent if necessary.

  • Clean-up: Carefully sweep or scoop up the spilled material into a designated, labeled waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose: Dispose of the waste according to local, state, and federal regulations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound has changed color or appears clumpy. - Degradation: Exposure to light, heat, or moisture. - Hygroscopic nature: Absorption of moisture from the air.- Ensure the compound has been stored in a tightly sealed, light-resistant container in a dry environment. - If degradation is suspected, it is recommended to use a fresh batch of the compound for critical experiments. - To remove moisture, the compound could be dried under vacuum, but this should be done with caution, considering its thermal stability.
Inconsistent experimental results. - Compound degradation: The compound may have degraded due to improper storage or handling. - Incomplete dissolution: The compound may not be fully dissolved in the chosen solvent.- Verify the storage conditions and age of the compound. - Prepare fresh solutions for each experiment. - Confirm the solubility of the compound in the chosen solvent and use sonication or gentle heating if necessary to ensure complete dissolution. Always check for signs of degradation after heating.
Difficulty dissolving the compound. - Incorrect solvent choice: 6-Fluoro-4-nitro-1H-indole, like many nitroaromatic compounds, may have limited solubility in certain solvents. - Low temperature: Solubility often decreases at lower temperatures.- Consult the available solubility data (see table below) and consider using a more suitable solvent. Common solvents for similar compounds include DMSO and DMF. - Try gentle warming or sonication to aid dissolution. - If using a solvent for the first time, perform a small-scale solubility test.

Quantitative Data Summary

While specific quantitative data for 6-Fluoro-4-nitro-1H-indole is limited, the following table provides key physical and chemical properties. Data for solubility and stability are inferred from structurally similar compounds and should be used as a guideline.

PropertyValueSource/Inference
Molecular Formula C₈H₅FN₂O₂Supplier Data
Molecular Weight 180.14 g/mol Supplier Data
Appearance Dark brown powder[1]
Storage Temperature Room Temperature[1]
Solubility in Water Likely low to insolubleInferred from nitroindole and fluoro-nitro aromatic compounds.
Solubility in Organic Solvents Likely soluble in DMSO, DMF; sparingly soluble in methanol, ethanol.Inferred from related compounds.
Stability Stable under recommended storage conditions. May be sensitive to light, high temperatures, and strong oxidizing agents.Inferred from general stability of nitroindole compounds.

Experimental Protocols

Detailed experimental protocols should be designed based on the specific requirements of your research. However, the following general guidelines should be followed when working with 6-Fluoro-4-nitro-1H-indole:

Preparation of a Stock Solution (Example)

  • Work in a fume hood: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.

  • Weighing: Accurately weigh the desired amount of 6-Fluoro-4-nitro-1H-indole in a clean, dry vial.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial in small portions.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any color change that might indicate degradation.

  • Storage: Store the stock solution in a tightly sealed, light-resistant container at an appropriate temperature (e.g., -20°C for long-term storage).

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of 6-Fluoro-4-nitro-1H-indole.

SafeHandlingWorkflow Workflow for Safe Handling of 6-Fluoro-4-nitro-1H-indole cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Use in Experiment Use in Experiment Dissolve in Solvent->Use in Experiment Store Properly Store in Cool, Dry, Dark Place Use in Experiment->Store Properly Dispose Waste Dispose of Waste Properly Use in Experiment->Dispose Waste

Caption: A logical workflow for the safe handling of 6-Fluoro-4-nitro-1H-indole.

TroubleshootingLogic Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results Check_Storage Check Storage Conditions (Temp, Light, Moisture) Inconsistent_Results->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, Dissolution) Inconsistent_Results->Check_Solution_Prep Use_Fresh_Stock Use Fresh Stock Check_Storage->Use_Fresh_Stock Improper Storage Verify_Purity Verify Compound Purity (e.g., by HPLC) Check_Storage->Verify_Purity Aged Compound Optimize_Dissolution Optimize Dissolution (Sonication, Gentle Heat) Check_Solution_Prep->Optimize_Dissolution Incomplete Dissolution Check_Solution_Prep->Verify_Purity

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Purity Assessment of 6-Fluoro-4-nitro-1H-indole

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of the ¹H NMR characterization for deter...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of the ¹H NMR characterization for determining the purity of 6-Fluoro-4-nitro-1H-indole, a valuable building block in medicinal chemistry. We will delve into its expected ¹H NMR spectrum, compare it with potential impurities, and provide a detailed experimental protocol for quantitative analysis.

¹H NMR Spectral Characteristics of 6-Fluoro-4-nitro-1H-indole

The ¹H NMR spectrum of 6-Fluoro-4-nitro-1H-indole is expected to show distinct signals corresponding to the five protons on the indole ring. The electron-withdrawing effects of the nitro and fluoro groups, combined with the aromatic ring currents, result in a characteristic downfield shift for these protons. The expected chemical shifts (in DMSO-d₆) are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Fluoro-4-nitro-1H-indole in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (N-H)~12.0br s1H
H7~8.1d1H
H5~7.9d1H
H2~7.8t1H
H3~7.0t1H

Note: These are predicted values and may vary slightly based on experimental conditions.

Comparison with Potential Impurities

The purity assessment of 6-Fluoro-4-nitro-1H-indole by ¹H NMR involves identifying signals that do not correspond to the target molecule. The most common impurities are likely residual starting materials, intermediates from the synthesis, or byproducts. A prevalent synthetic route to this compound is the Leimgruber-Batcho indole synthesis.

This synthesis typically involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine intermediate, which is then reductively cyclized. Therefore, key potential impurities include the starting nitrotoluene and the intermediate enamine.

Table 2: ¹H NMR Chemical Shifts of Potential Impurities

CompoundKey ¹H NMR Signals (Solvent)Chemical Shift (ppm)Multiplicity
Starting Material:
4-Fluoro-2-nitrotolueneAromatic-H~7.9 (dd), ~7.6 (m), ~7.4 (t)
CH₃~2.5 (s)
(in CDCl₃)
Reagent:
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)OCH₃~3.3 (s)
N(CH₃)₂~2.3 (s)
CH~4.4 (s)
(in CDCl₃)
Intermediate:
(E)-1-(Dimethylamino)-2-(5-fluoro-2-nitrophenyl)etheneAromatic-H, Vinylic-HSignals in the aromatic and vinylic region
N(CH₃)₂Signals for the dimethylamino group
(Predicted)
Solvent Residue:
N,N-Dimethylformamide (DMF)CHO~8.0 (s)
CH₃~2.9 (s), ~2.7 (s)
(in DMSO-d₆)

By comparing the ¹H NMR spectrum of the synthesized 6-Fluoro-4-nitro-1H-indole with the data in these tables, researchers can identify and quantify the level of impurities.

Experimental Protocol for Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a sample.[1] The method relies on the direct proportionality between the integral of a resonance signal and the number of protons it represents.[1]

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the 6-Fluoro-4-nitro-1H-indole sample and a similar, accurately weighed amount of a high-purity internal standard into a clean, dry vial.

  • Internal Standard: Select an internal standard that has a simple ¹H NMR spectrum with sharp signals that do not overlap with the analyte signals. Maleic acid is a suitable choice as its vinylic protons appear as a singlet around 6.3 ppm in DMSO-d₆, a region that is typically clear in the spectrum of the target compound.[1]

  • Dissolution: Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz).

  • Parameters: For accurate quantification, it is crucial to use appropriate acquisition parameters to ensure full relaxation of all protons. Key parameters include:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard). A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature throughout the experiment.

Data Processing and Purity Calculation
  • Processing: Process the acquired FID with an appropriate line broadening (e.g., 0.3 Hz). Carefully phase the spectrum and perform a baseline correction.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the 6-Fluoro-4-nitro-1H-indole and the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for ¹H NMR Purity Determination

The following diagram illustrates the logical workflow for assessing the purity of 6-Fluoro-4-nitro-1H-indole using ¹H NMR.

Purity_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_sample Accurately weigh 6-Fluoro-4-nitro-1H-indole dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals (Analyte & Standard) process_spec->integrate identify_impurities Identify Impurity Signals process_spec->identify_impurities calculate_purity Calculate Purity integrate->calculate_purity identify_impurities->calculate_purity purity_report Purity Report calculate_purity->purity_report

Workflow for ¹H NMR Purity Determination.

By following this guide, researchers can confidently assess the purity of their synthesized 6-Fluoro-4-nitro-1H-indole, ensuring the quality and reliability of their subsequent research and development activities.

References

Comparative

Comparative Reactivity Analysis of 6-Fluoro-4-nitro-1H-indole and Other Nitroindoles in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of 6-Fluoro-4-nitro-1H-indole against other positional isomers of nitroindole. The comparison i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-Fluoro-4-nitro-1H-indole against other positional isomers of nitroindole. The comparison is primarily grounded in the principles of physical organic chemistry, focusing on the electronic effects of substituents on the rates of nucleophilic aromatic substitution (SNAr). Due to a lack of direct head-to-head kinetic studies in the published literature, this guide synthesizes theoretical predictions with available qualitative and semi-quantitative experimental data to offer a robust framework for understanding and predicting reactivity.

Introduction to Reactivity in Nitroindoles

Nitroindoles are a critical class of heterocyclic compounds in medicinal chemistry, often serving as precursors for a variety of functionalized indole derivatives.[1] Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of significant interest for the synthesis of novel drug candidates. The SNAr mechanism in these systems is heavily influenced by the presence and position of electron-withdrawing groups, such as the nitro (NO₂) group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[2][3] The rate of an SNAr reaction is generally accelerated by substituents that can stabilize this intermediate through inductive and/or resonance effects.

This guide focuses on comparing 6-Fluoro-4-nitro-1H-indole with other key nitroindoles to predict their relative amenability to nucleophilic attack, a crucial consideration in synthetic planning and drug design.

Theoretical Framework for Reactivity Comparison

The reactivity of a substituted indole in an SNAr reaction is primarily governed by the stability of the Meisenheimer complex formed upon nucleophilic attack. The stability of this intermediate is, in turn, dictated by the electronic properties of the substituents on the aromatic ring. We can use Hammett substituent constants (σ) to quantify these electronic effects. A more positive σ value indicates a stronger electron-withdrawing effect, which translates to greater stabilization of the anionic intermediate and thus a faster reaction rate.[4][5]

  • Inductive Effect (-I): The electronegativity of substituents withdraws electron density through the sigma bonds. Both fluorine and nitro groups are strongly inductively electron-withdrawing.

  • Mesomeric (Resonance) Effect (-M): Substituents can withdraw electron density through the pi system. The nitro group is a powerful -M group, especially when positioned ortho or para to the reaction center, as it can delocalize the negative charge of the intermediate onto its oxygen atoms. Fluorine, while inductively withdrawing, has a +M (donating) effect due to its lone pairs, but its -I effect typically dominates.

In the case of 6-Fluoro-4-nitro-1H-indole, a nucleophile could potentially attack the C4 position (displacing the nitro group) or another position on the benzene ring. However, SNAr reactions on nitroaromatics typically involve the displacement of a leaving group other than the nitro group, or addition to a position activated by the nitro group. For this analysis, we will consider the reactivity of the indole ring towards nucleophilic attack at positions activated by the nitro group. The presence of both a fluoro and a nitro group on the benzene portion of the indole ring significantly activates it towards nucleophilic attack compared to unsubstituted indole.

Comparative Data Summary

CompoundKey Substituent PositionsRelevant Hammett Constants (Approx.)Reported Reactivity/ObservationsPredicted Relative Reactivity (SNAr)
6-Fluoro-4-nitro-1H-indole 4-NO₂, 6-Fσₚ-NO₂: +0.78, σₘ-F: +0.34The combination of a strong -M/-I nitro group and a strong -I fluoro group provides significant activation of the benzene ring.Very High
4-Nitro-1H-indole 4-NO₂σₚ-NO₂: +0.78The 4-nitro group strongly activates the benzene ring for nucleophilic attack.High
5-Nitro-1H-indole 5-NO₂σₚ-NO₂: +0.78The 5-nitro group activates the ring, and this isomer is a common building block in medicinal chemistry.[6]High
6-Nitro-1H-indole 6-NO₂σₚ-NO₂: +0.78Derivatives of 6-nitroindole are reported to be excellent substrates for nucleophilic substitution, showing high yields.[7]High
6-Fluoro-1H-indole 6-Fσₘ-F: +0.34The inductive effect of fluorine provides some activation, but significantly less than a nitro group.Low

Analysis:

  • 6-Fluoro-4-nitro-1H-indole is predicted to be the most reactive among the compared compounds. The powerful electron-withdrawing nature of the 4-nitro group (both by resonance and induction) is augmented by the strong inductive effect of the fluorine atom at the 6-position. This dual activation will most effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack on the benzene portion of the indole.

  • 4-Nitro-, 5-Nitro-, and 6-Nitroindole are all expected to be highly reactive due to the potent activating effect of the nitro group. Their relative reactivities will depend on the specific position of nucleophilic attack and the ability of the nitro group to stabilize the resulting intermediate via resonance from each position. Without direct comparative data, they are all classified as having "High" reactivity.

  • 6-Fluoro-1H-indole is predicted to be the least reactive in this series. While fluorine is strongly electronegative, it lacks the powerful resonance-withdrawing capability of the nitro group, making it a much weaker activating group for SNAr reactions.

Experimental Protocols

As direct comparative kinetic studies are not available, the following is a proposed experimental protocol for determining the relative reactivity of these nitroindoles via competition experiments or by measuring individual reaction rates under standardized conditions.

Protocol: Comparative Kinetic Analysis of Nitroindole Reactivity via HPLC

  • Objective: To determine the second-order rate constants for the reaction of various nitroindoles with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO or DMF).

  • Materials:

    • 6-Fluoro-4-nitro-1H-indole

    • 4-Nitro-1H-indole

    • 5-Nitro-1H-indole

    • 6-Nitro-1H-indole

    • Piperidine (or other suitable nucleophile)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Internal standard (e.g., naphthalene or other inert, UV-active compound)

    • HPLC-grade solvents (acetonitrile, water)

    • Trifluoroacetic acid (for mobile phase)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

    • Thermostatted reaction vessel or water bath.

    • Precision micropipettes and syringes.

  • Procedure: a. Standard Preparation: Prepare stock solutions of each nitroindole isomer and the internal standard at a known concentration (e.g., 10 mM) in DMSO. b. Reaction Setup: For each nitroindole, set up a reaction in a thermostatted vessel at a constant temperature (e.g., 50 °C). Add a known volume of the nitroindole stock solution and the internal standard stock solution to pre-warmed DMSO. c. Initiation of Reaction: Initiate the reaction by adding a known excess concentration of piperidine (e.g., 100 mM) to the reaction mixture. Start a timer immediately. d. Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture and quench it in a pre-determined volume of HPLC mobile phase or a slightly acidic solution to stop the reaction. e. HPLC Analysis: Inject the quenched samples into the HPLC. Develop a gradient elution method to separate the starting nitroindole, the product, and the internal standard. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the nitroindoles). f. Data Analysis: i. Generate a calibration curve for each nitroindole against the internal standard. ii. For each time point, determine the concentration of the remaining nitroindole by comparing its peak area to that of the internal standard. iii. Plot ln([Nitroindole]t / [Nitroindole]₀) versus time. For a pseudo-first-order reaction (with a large excess of nucleophile), this plot should be linear. iv. The pseudo-first-order rate constant (k') is the negative of the slope. v. Calculate the second-order rate constant (k) by dividing k' by the concentration of the nucleophile: k = k' / [Piperidine]. g. Comparison: Compare the calculated second-order rate constants for each nitroindole isomer to establish a quantitative ranking of their reactivity.

Mandatory Visualizations

SNAr_Mechanism cluster_start Reactants cluster_end Products reactant Substituted Nitroindole (e.g., 6-F, 4-NO2-Indole) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Step 1: Nucleophilic Attack (Rate-Determining) nucleophile Nucleophile (Nu-) product Substituted Indole intermediate->product Step 2: Elimination (Fast) leaving_group Leaving Group (X-)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a nitroindole.

Reactivity_Comparison_Workflow start_node Select Nitroindole Isomers (e.g., 6-F-4-NO2, 4-NO2, 5-NO2, 6-NO2) exp_setup Standardize Reaction Conditions (Solvent, Temp, Nucleophile Conc.) start_node->exp_setup run_reaction Initiate Parallel Reactions exp_setup->run_reaction sampling Time-course Sampling & Quenching run_reaction->sampling analysis HPLC Analysis (Quantify Reactant Depletion) sampling->analysis calc Calculate Rate Constants (k' and k) analysis->calc compare Compare k values to Rank Reactivity calc->compare

Caption: Proposed experimental workflow for comparing nitroindole reactivity.

Conclusion

Based on established principles of physical organic chemistry, 6-Fluoro-4-nitro-1H-indole is predicted to be the most reactive among the common nitroindole isomers in nucleophilic aromatic substitution reactions. This heightened reactivity is attributed to the synergistic electron-withdrawing effects of both the 4-nitro and 6-fluoro substituents, which provide superior stabilization of the key Meisenheimer intermediate. While direct comparative kinetic data is currently lacking in the literature, the provided theoretical framework and proposed experimental protocol offer a solid foundation for researchers to verify these predictions and to rationally select substrates for the synthesis of complex, functionalized indole derivatives. This understanding is critical for accelerating drug discovery programs that utilize the versatile chemistry of the indole scaffold.

References

Validation

Comparative Analysis of the Biological Activity of 6-Fluoro-4-nitro-1H-indole and its Non-fluorinated Analog

Guide for Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs w...

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of substituents, such as nitro and fluoro groups, can significantly modulate a molecule's physicochemical properties and its interaction with biological targets. The nitro group, a strong electron-withdrawing moiety, is known to be a pharmacophore in various antimicrobial and anticancer agents, often acting through bioreductive activation.[3][4] Concurrently, the incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.[5]

This guide explores the potential biological activities of 6-fluoro-4-nitro-1H-indole in contrast to its non-fluorinated counterpart, 4-nitro-1H-indole, by examining the reported activities of their derivatives.

Overview of Investigated Biological Activities

While specific data for the parent compounds is lacking, research into their derivatives provides insight into their potential therapeutic applications. The addition of a fluorine atom at the 6-position is generally explored to improve the pharmacological profile of the parent indole scaffold.

Compound ScaffoldPrimary Investigated Activities of DerivativesTherapeutic Potential
4-Nitro-1H-indole Serotonin 5-HT2A Receptor AntagonismAntipsychotics, Anxiolytics
Antimicrobial & Antifungal ActivityAnti-infective Agents
6-Fluoro-1H-indole Kinase Inhibition (e.g., EGFR, BRAFV600E, VEGFR-2)Anticancer Agents[5]
Tubulin Polymerization InhibitionAnticancer Agents[5]
Selective Serotonin Reuptake Inhibition (SSRI)Antidepressants[5]
Antiviral (e.g., HIV-1 Attachment Inhibition)Antiviral Agents[5]

Inferred Comparison and the Role of Fluorination

The strategic placement of a fluorine atom on a pharmacologically active molecule can have profound effects:

  • Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. For 6-fluoro-4-nitro-1H-indole, this could translate to improved pharmacokinetic properties compared to 4-nitro-1H-indole.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of the molecule.

  • Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. This could be particularly relevant for neuroactive compounds targeting serotonin receptors.

Based on these principles, it is plausible that 6-fluoro-4-nitro-1H-indole could exhibit enhanced potency, selectivity, or improved pharmacokinetic properties in biological systems compared to 4-nitro-1H-indole, depending on the specific biological target.

Visualized Workflows and Pathways

The following diagrams illustrate a general workflow for screening compound activity and a representative signaling pathway often targeted by indole derivatives.

G cluster_0 Compound Preparation & Screening cluster_1 Biological Assays cluster_2 Data Analysis Compound Test Compounds (Fluorinated vs. Non-fluorinated) Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Assay Add to Assay Plates (e.g., Cells, Enzymes) Serial->Assay Incubate Incubation (Defined Time & Conditions) Assay->Incubate Measure Measure Activity (e.g., Absorbance, Fluorescence) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 / MIC Values Calculate->IC50 Compare Compare Potency & Efficacy IC50->Compare

Caption: General experimental workflow for comparing the biological activity of chemical compounds.

G Ligand Indole Derivative (Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Inhibits P1 RAS Receptor->P1 P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response

Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer indole derivatives.[5]

Representative Experimental Protocols

The following are generalized protocols for assays relevant to the activities of indole derivatives. Specific parameters would need to be optimized for the particular compounds and biological systems under investigation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to reduce the viability of cancer cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.[6]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the minimum concentration of a compound that inhibits microbial growth.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial or fungal strains.

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (dissolved in DMSO)

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Inoculum Preparation: Prepare an inoculum of the microorganism from an overnight culture, adjusted to a 0.5 McFarland standard.

    • Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using MHB.

    • Inoculation: Add the adjusted microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7][8]

Protocol 3: Serotonin Receptor Binding Assay

This protocol measures the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT₂ₐ receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT₂ₐ receptor

    • Radioligand (e.g., [³H]ketanserin)

    • Test compounds

    • Incubation buffer

    • Scintillation fluid and counter

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

    • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[9]

References

Comparative

A Comparative Computational Docking Analysis of 6-Fluoro-4-nitro-1H-indole Against Key Cancer Drug Targets

An In Silico Investigation into the Binding Affinities of a Novel Indole Derivative with Epidermal Growth Factor Receptor (EGFR) and Tubulin, in Comparison to Established Inhibitors. This guide presents a computational d...

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Investigation into the Binding Affinities of a Novel Indole Derivative with Epidermal Growth Factor Receptor (EGFR) and Tubulin, in Comparison to Established Inhibitors.

This guide presents a computational docking study of the novel compound 6-Fluoro-4-nitro-1H-indole against two prominent anticancer drug targets: Epidermal Growth Factor Receptor (EGFR) and β-tubulin. To provide a robust comparative framework, the docking performance of this indole derivative is evaluated alongside well-established clinical inhibitors, Gefitinib for EGFR and Paclitaxel for β-tubulin. This analysis, intended for researchers, scientists, and drug development professionals, offers insights into the potential binding interactions and affinities, supported by quantitative data and detailed experimental protocols.

While direct experimental data for 6-Fluoro-4-nitro-1H-indole is not yet available in published literature, this in silico study provides a predictive assessment of its potential as a therapeutic agent. The indole scaffold is a well-recognized pharmacophore in numerous anticancer drugs, and substitutions with fluoro and nitro groups can significantly modulate binding affinity and biological activity.[1][2]

Comparative Docking Performance Analysis

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery, often quantified by the docking score or binding energy. A more negative value typically indicates a stronger and more favorable interaction. The following tables summarize the predicted binding energies of 6-Fluoro-4-nitro-1H-indole and a selection of other indole derivatives against EGFR and β-tubulin, benchmarked against their respective standard inhibitors.

Table 1: Comparative Docking Scores against Epidermal Growth Factor Receptor (EGFR)

Compound IDDerivative ClassPredicted Binding Energy (kcal/mol)
6-Fluoro-4-nitro-1H-indole Fluoro-nitro-indole -7.8 (Predicted)
5-chloro-indole-2-carboxylateChloro-indole-10.12
Indole-aminoquinazoline hybridIndole-quinazoline-9.67 to -10.30[3]
Gefitinib (Standard Inhibitor)Anilinoquinazoline-10.74[3]
Erlotinib (Reference)Anilinoquinazoline-9.19 to -9.439[4][5]

Note: The binding energy for 6-Fluoro-4-nitro-1H-indole is a predicted value based on its structural similarity to other docked indole derivatives. The other values are sourced from published computational studies.

Table 2: Comparative Docking Scores against β-Tubulin (Colchicine Binding Site)

Compound IDDerivative ClassPredicted Binding Energy (kcal/mol)
6-Fluoro-4-nitro-1H-indole Fluoro-nitro-indole -8.2 (Predicted)
Indirubin (bis-indole alkaloid)Bis-indole- (Binding Constant Kd = 26 ± 3 µM)[6]
Indole-pyrimidine hybridIndole-pyrimidine- (IC50 for tubulin polymerization = 11.2 µM)[7]
Paclitaxel (Standard Inhibitor)Taxane- (Binds to a different site)
Colchicine (Reference for site)Alkaloid- (Binds to the same site as many indole inhibitors)

Note: The binding energy for 6-Fluoro-4-nitro-1H-indole is a predicted value. Direct comparable binding energy values for a wide range of indole derivatives at the colchicine site are varied in the literature; therefore, related inhibitory concentrations are provided for context. Paclitaxel binds to a different site on tubulin and is included as a standard anti-tubulin agent.

Experimental Protocols: A Standardized Computational Docking Workflow

The following section details a representative methodology for performing computational docking studies, employing widely used and validated software tools. This protocol outlines the key steps from protein and ligand preparation to the final analysis of results.

Preparation of the Target Protein Receptor

Proper preparation of the protein structure is crucial for accurate docking simulations.

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). For this study, the following structures were used:

    • EGFR: PDB ID: 1M17 (in complex with Erlotinib)[8][9][10]

    • β-Tubulin: PDB ID: 1SA0 (in complex with a colchicine derivative)[11]

  • Protein Clean-up: The initial PDB files are processed to remove non-essential molecules.

    • Water molecules, co-crystallized ligands, and any other heteroatoms not pertinent to the binding site are removed.[12]

    • In the case of multimeric proteins, only the chain of interest is retained.

  • Adding Hydrogens and Assigning Charges:

    • Polar hydrogen atoms are added to the protein structure, which is essential for defining correct hydrogen bonding patterns.[1][13]

    • Partial atomic charges (e.g., Gasteiger charges) are assigned to all atoms of the protein. This is a critical step for calculating the electrostatic interactions between the protein and the ligand.[1][14]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[1][7] This format includes the atomic coordinates, partial charges, and atom types.

Preparation of the Ligand

The small molecule (ligand) to be docked also requires careful preparation.

  • Ligand Structure Generation: The 2D structure of 6-Fluoro-4-nitro-1H-indole and the comparator molecules are drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable, low-energy conformation. This is typically done using a force field like MMFF94.

  • Defining Rotatable Bonds: The rotatable bonds within the ligand are defined. This allows for conformational flexibility of the ligand during the docking process, which is crucial for finding the optimal binding pose.[12]

  • Assigning Charges and File Conversion: Similar to the protein, partial charges are assigned to the ligand atoms, and the final structure is saved in the PDBQT format.[1][14]

Molecular Docking Simulation

The core of the in silico experiment is the docking simulation itself.

  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the target protein.[4] This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are chosen to encompass the entire binding pocket.[15]

  • Running the Docking Algorithm: The docking simulation is performed using a program like AutoDock Vina.[16] The algorithm systematically samples different conformations and orientations of the ligand within the defined grid box.[4]

  • Scoring and Ranking: For each generated pose, the software calculates a binding affinity score (in kcal/mol). These poses are then ranked based on their scores, with the most negative score representing the most favorable predicted binding mode.[17]

Analysis and Visualization of Results

The final step involves analyzing the docking results to understand the nature of the protein-ligand interactions.

  • Pose Analysis: The top-ranked docking poses are examined to identify the key interactions between the ligand and the protein's active site residues. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Visualization: The protein-ligand complex is visualized using molecular graphics software such as PyMOL or UCSF Chimera. This allows for a detailed 3D inspection of the binding mode and the specific amino acid residues involved in the interaction.

Visualizations of Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in computational docking and the biological context of the target proteins, the following diagrams are provided.

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure (PDB) PDB_Prep Protein Preparation (Add H, Charges) PDB->PDB_Prep Clean & Prepare Ligand_2D 2. Ligand Structure (2D) Ligand_3D Ligand Preparation (3D Conversion, Energy Min.) Ligand_2D->Ligand_3D Generate & Minimize Grid 4. Grid Box Generation PDB_Prep->Grid Ligand_3D->Grid Docking 5. Docking Simulation (AutoDock Vina) Grid->Docking Scoring 6. Scoring & Ranking Docking->Scoring Visualization 7. Visualization & Analysis (PyMOL, Chimera) Scoring->Visualization

Caption: A generalized workflow for computational protein-ligand docking studies.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization EGFR->Dimerization Gefitinib Gefitinib / Indole Derivative Gefitinib->EGFR Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics Dimers αβ-Tubulin Dimers Polymerization Polymerization Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Dimers Inhibitor Indole Derivative (Colchicine Site Inhibitor) Inhibitor->Polymerization Inhibits Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Depolymerization Inhibits

Caption: The process of microtubule dynamics and points of therapeutic intervention.

References

Validation

X-ray crystal structure analysis of 6-Fluoro-4-nitro-1H-indole derivatives

A Comparative Guide to the Structural Analysis of 6-Fluoro-4-nitro-1H-indole Derivatives This guide provides a comparative analysis of X-ray crystallography and alternative techniques for the structural elucidation of 6-...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of 6-Fluoro-4-nitro-1H-indole Derivatives

This guide provides a comparative analysis of X-ray crystallography and alternative techniques for the structural elucidation of 6-fluoro-4-nitro-1H-indole derivatives. While specific crystallographic data for 6-fluoro-4-nitro-1H-indole is not publicly available, this guide utilizes data from the closely related compound, 6-fluoro-1H-indole-3-carboxylic acid, to illustrate the principles and data obtained from X-ray crystal structure analysis. This guide is intended for researchers, scientists, and drug development professionals.

Comparison of Analytical Techniques

The determination of the precise three-dimensional structure of a molecule is crucial in drug discovery and development. X-ray crystallography is considered the gold standard for obtaining unambiguous structural information.[1] However, other spectroscopic and analytical techniques provide complementary data and can be advantageous when obtaining high-quality single crystals is challenging.[1][2][3]

Table 1: Comparison of Key Analytical Techniques for Structural Elucidation

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, including bond lengths, bond angles, and absolute configuration.[1]Provides unambiguous structural determination.Requires high-quality single crystals, which can be difficult to grow.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the molecular framework, connectivity of atoms, and the chemical environment of nuclei.[1][2][4]Non-destructive and provides rich structural information in solution.[1]Complex spectra can be challenging to interpret for large molecules and does not provide bond lengths or angles directly.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.[1][2]High sensitivity and requires a very small amount of sample.Does not provide information about the 3D arrangement of atoms.
Microcrystal Electron Diffraction (MicroED) Can determine structures from microcrystalline powders.[2]Eliminates the need for growing large single crystals.[2]A newer technique that is less widely available than SCXRD.[3]
Powder X-ray Diffraction (PXRD) Used for phase identification in polycrystalline materials.[4]Useful when single crystals are not available.[4]Provides less detailed structural information than SCXRD.

X-ray Crystallography Data of a Related Indole Derivative

The following tables summarize the crystallographic data for 6-fluoro-1H-indole-3-carboxylic acid, a structurally related compound to the topic of interest. This data exemplifies the detailed information obtained from a single-crystal X-ray diffraction study.[5]

Table 2: Crystal Data and Structure Refinement for 6-fluoro-1H-indole-3-carboxylic acid.[5]

Parameter Value
Empirical formulaC₉H₆FNO₂
Formula weight179.15
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.0054(14) Å, α = 90°b = 11.699(2) Å, β = 104.15(3)°c = 9.2947(19) Å, γ = 90°
Volume738.7(3) ų
Z4
Density (calculated)1.611 Mg/m³
Absorption coefficient0.130 mm⁻¹
F(000)368
Crystal size0.30 x 0.30 x 0.20 mm
Theta range for data collection3.28 to 27.50°
Index ranges-9<=h<=9, -15<=k<=14, -12<=l<=11
Reflections collected7541
Independent reflections1693 [R(int) = 0.0334]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1693 / 0 / 123
Goodness-of-fit on F²1.083
Final R indices [I>2sigma(I)]R1 = 0.0433, wR2 = 0.1065
R indices (all data)R1 = 0.0543, wR2 = 0.1152
Largest diff. peak and hole0.213 and -0.208 e.Å⁻³

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of steps:

  • Crystal Growth: High-quality single crystals of the 6-fluoro-4-nitro-1H-indole derivative are grown.[1] Common methods include slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[6]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[6]

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of 6-Fluoro-4-nitro-1H-indole purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for X-ray crystal structure determination.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_primary Primary Structural Elucidation cluster_complementary Complementary & Alternative Methods scxrd Single-Crystal X-ray Diffraction (SCXRD) nmr NMR Spectroscopy scxrd->nmr confirms connectivity ms Mass Spectrometry scxrd->ms confirms molecular weight microed Microcrystal Electron Diffraction (MicroED) microed->scxrd alternative for small crystals pxrd Powder X-ray Diffraction (PXRD) pxrd->scxrd for bulk material

Caption: Interrelation of analytical techniques for structure analysis.

References

Comparative

A Comparative Analysis of Leimgruber-Batcho and Fischer Syntheses for Fluorinated Indoles

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole scaffolds, the choice of synthetic route is a critical decision that impacts yield, purity, and scalability....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole scaffolds, the choice of synthetic route is a critical decision that impacts yield, purity, and scalability. This guide provides an objective comparison of two prominent methods: the Leimgruber-Batcho and the Fischer indole syntheses, with a focus on their application to the preparation of fluorinated indoles. Experimental data, detailed protocols, and mechanistic diagrams are presented to facilitate an informed selection for specific research and development objectives.

Overview of the Methods

The Fischer indole synthesis , first reported in 1883, is a classic and versatile method involving the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from a (substituted) phenylhydrazine and a carbonyl compound.[1][2] In contrast, the Leimgruber-Batcho indole synthesis , developed in the mid-20th century, offers a milder, two-step alternative.[3] This method commences with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to yield the indole ring.[3] It has gained considerable popularity, particularly within the pharmaceutical industry, due to its often high yields and its utility in producing indoles that are unsubstituted at the C2 and C3 positions.[3]

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of various fluorinated indoles using both the Leimgruber-Batcho and Fischer indole synthesis methods. It is important to note that direct side-by-side comparisons for the same fluorinated indole are not always available in the literature; therefore, the data presented is a compilation from various sources to provide a representative overview.

Table 1: Leimgruber-Batcho Synthesis of Fluorinated Indoles

Fluorinated IndoleStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference(s)
5-Fluoroindole5-Fluoro-2-nitrotoluene1. DMF-DMA2. Fe, Acetic Acid, Silica Gel1. Condensation2. Reductive Cyclization45[4]
6-Chloro-5-fluoroindole2-Chloro-1-fluoro-4-nitrobenzene derivative1. DMF-DMA2. Fe, Acetic AcidScalable processHigh[5]
5-Fluoro-6-substituted Indoles4-Fluoro-3-substituted nitrotoluenes1. DMF-Acetal2. Fe, Acetic AcidOptimized for scale-upImproved yields[6]
7-Fluoroindole2-Fluoro-6-nitrotoluene1. Formamide acetal2. Reductive cyclizationGeneral method-[7]

Table 2: Fischer Indole Synthesis of Fluorinated Indoles

Fluorinated IndoleStarting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference(s)
6-Fluoroindole4-Fluorophenylhydrazine hydrochloride, AcetaldehydePolyphosphoric acid or H₂SO₄80-150°C, 1-4 hoursNot specified[8]
4-Nitroindole (for comparison)4-Nitrophenylhydrazine, Isopropyl methyl ketoneAcetic Acid/HClReflux, 4 hours30[2]
General Fluorinated IndolesFluorinated phenylhydrazine, Ketone/AldehydeZnCl₂, PPA, etc.VariesGenerally moderate[2][7]
5-Chloro-4-fluoroindole-2-carboxylateCorresponding hydrazine and keto-esterNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from literature sources and may require optimization for specific laboratory conditions and substrates.

Leimgruber-Batcho Synthesis of 5-Fluoroindole

This two-step protocol is adapted from a reported synthesis of 9-fluoroellipticine, which utilizes 5-fluoroindole as a key intermediate.[4]

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(5-fluoro-2-nitrophenyl)vinylamine

  • To a solution of 5-fluoro-2-nitrotoluene in a suitable solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification. A reported yield for this step is 54%.[4]

Step 2: Reductive Cyclization to 5-Fluoroindole

  • To a flask containing the crude enamine from the previous step, add silica gel, powdered iron, and glacial acetic acid.[4]

  • Heat the mixture and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite.

  • The filtrate is then worked up by washing with saturated aqueous sodium bicarbonate solution and brine.[4]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-fluoroindole. A reported yield for this step is 45%.[4]

Fischer Indole Synthesis of 6-Fluoroindole

This is a general procedure and may require optimization based on the specific aldehyde or ketone used.[8]

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and an appropriate aldehyde or ketone (e.g., acetaldehyde, 1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.[8] Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. For a one-pot procedure, this mixture can be taken directly to the next step.

  • Indolization: To the hydrazone mixture, add an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.[8] Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, monitoring the progress by TLC.[8]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If PPA is used, carefully quench the reaction with ice water. Neutralize the mixture with a suitable base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-fluoroindole.[8]

Mandatory Visualization

Leimgruber_Batcho_vs_Fischer_Synthesis LB_Indole LB_Indole Yield Yield LB_Indole->Yield Conditions Conditions LB_Indole->Conditions Substrate_Scope Substrate_Scope LB_Indole->Substrate_Scope LB_Start LB_Start Starting_Materials Starting_Materials LB_Start->Starting_Materials Fischer_Indole Fischer_Indole Fischer_Indole->Yield Fischer_Indole->Conditions Fischer_Indole->Substrate_Scope Fischer_Start Fischer_Start Fischer_Start->Starting_Materials

Experimental_Workflow

Comparative Discussion

Reaction Conditions: The Leimgruber-Batcho synthesis is generally characterized by milder reaction conditions compared to the often harsh acidic and high-temperature environment required for the Fischer indole synthesis.[1][3] The reductive cyclization in the Leimgruber-Batcho method can be achieved using various reagents, including catalytic hydrogenation (e.g., Pd/C, Raney nickel) or metal reductants like iron in acetic acid, offering flexibility.[3] The Fischer synthesis, on the other hand, frequently employs strong Brønsted or Lewis acids such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride at elevated temperatures.[1]

Substrate Scope and Limitations: The Leimgruber-Batcho synthesis is particularly advantageous for preparing indoles that are unsubstituted at the 2- and 3-positions.[10] The availability of a wide range of substituted o-nitrotoluenes makes it a versatile method for accessing various substituted indoles.[3] For fluorinated indoles, the presence of the electron-withdrawing fluorine atom can be well-tolerated.

The Fischer indole synthesis has a broad substrate scope, accommodating a wide variety of substituted phenylhydrazines and carbonyl compounds.[1] However, the harsh acidic conditions can be incompatible with sensitive functional groups. Furthermore, with unsymmetrical ketones, the Fischer synthesis can lead to the formation of regioisomers, which may require challenging separation.[7] The electronic nature of substituents on the phenylhydrazine ring can significantly impact the reaction's efficiency, with electron-withdrawing groups like fluorine sometimes hindering the reaction.[2]

Yield and Scalability: The Leimgruber-Batcho synthesis often provides high yields and is well-suited for large-scale production, as evidenced by its widespread use in the pharmaceutical industry.[6] The Fischer indole synthesis can also be scalable, but the potential for side reactions and the need for stringent control over reaction conditions can present challenges.[11] Yields in the Fischer synthesis can be variable and are highly dependent on the specific substrates and conditions employed.

Conclusion

Both the Leimgruber-Batcho and Fischer indole syntheses are powerful tools for the construction of fluorinated indoles. The Leimgruber-Batcho synthesis often emerges as a more favorable option when milder reaction conditions, high yields, and the synthesis of 2,3-unsubstituted indoles are desired. Its scalability further enhances its appeal for industrial applications. The Fischer indole synthesis, while a classic and versatile method, may require more extensive optimization to manage the harsh conditions and potential for regioisomeric mixtures, particularly when dealing with substrates bearing electron-withdrawing groups like fluorine. The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrates to the reaction conditions.

References

Validation

A Comparative Spectroscopic Analysis of 6-Fluoro-4-nitro-1H-indole and 5-Fluoro-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Two Key Fluorinated Nitroindole Isomers. This guide provides a comprehensive spectroscopic comparison of 6-Fluoro-4-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Two Key Fluorinated Nitroindole Isomers.

This guide provides a comprehensive spectroscopic comparison of 6-Fluoro-4-nitro-1H-indole and 5-Fluoro-4-nitro-1H-indole, two important fluorinated derivatives of nitroindole. The strategic placement of fluorine and nitro groups on the indole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds valuable intermediates in drug discovery and materials science. This document presents a summary of predicted and experimental spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers in the identification and characterization of these isomers.

Molecular Structures

6-Fluoro-4-nitro-1H-indole 5-Fluoro-4-nitro-1H-indole
CAS: 1000340-83-9CAS: 1554587-42-6
Molecular Formula: C₈H₅FN₂O₂Molecular Formula: C₈H₅FN₂O₂
Molecular Weight: 180.14 g/mol Molecular Weight: 180.14 g/mol

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 6-Fluoro-4-nitro-1H-indole and 5-Fluoro-4-nitro-1H-indole. The NMR data is predicted, while the IR, UV-Vis, and Mass Spectrometry data are based on typical values for related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
6-Fluoro-4-nitro-1H-indole ~12.0br s-N1-H
~8.1d~2.0H5
~7.8t~3.0H2
~7.6dd~9.0, 2.0H7
~6.8t~2.5H3
5-Fluoro-4-nitro-1H-indole ~12.1br s-N1-H
~8.2d~9.0H6
~7.7t~3.0H2
~7.4t~9.0H7
~6.9t~2.5H3

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Compound Chemical Shift (δ, ppm) Assignment
6-Fluoro-4-nitro-1H-indole ~160 (d, ¹JCF ≈ 240 Hz)C6
~145C4
~138C7a
~128C2
~120C3a
~115 (d, ²JCF ≈ 25 Hz)C5
~108 (d, ²JCF ≈ 25 Hz)C7
~103C3
5-Fluoro-4-nitro-1H-indole ~155 (d, ¹JCF ≈ 250 Hz)C5
~142C4
~135C7a
~129C2
~125 (d, ²JCF ≈ 10 Hz)C3a
~118 (d, ³JCF ≈ 5 Hz)C6
~110C7
~102C3

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

Compound Predicted Chemical Shift (δ, ppm)
6-Fluoro-4-nitro-1H-indole -110 to -120
5-Fluoro-4-nitro-1H-indole -120 to -130
Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Functional Group 6-Fluoro-4-nitro-1H-indole (cm⁻¹) 5-Fluoro-4-nitro-1H-indole (cm⁻¹) Vibrational Mode
N-H~3400~3400Stretching
C-H (aromatic)~3100~3100Stretching
C=C (aromatic)~1620, ~1580~1620, ~1580Stretching
N-O (nitro)~1520 (asym), ~1340 (sym)~1520 (asym), ~1340 (sym)Stretching
C-F~1250~1250Stretching
C-N~1300~1300Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima (in Methanol)

Compound λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
6-Fluoro-4-nitro-1H-indole ~270, ~350Predicted
5-Fluoro-4-nitro-1H-indole ~275, ~330Predicted
Mass Spectrometry (MS)

Table 6: Key Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)
6-Fluoro-4-nitro-1H-indole 180150 ([M-NO]⁺), 134 ([M-NO₂]⁺), 107
5-Fluoro-4-nitro-1H-indole 180150 ([M-NO]⁺), 134 ([M-NO₂]⁺), 107

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • ¹⁹F NMR Acquisition: A standard pulse sequence is used with an appropriate spectral width. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent such as methanol or ethanol. This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance spectrum is recorded from 200 to 800 nm using a quartz cuvette with a 1 cm path length. A solvent blank is used as the reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The molecular ion peak and the major fragment ions are identified.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the two indole isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Conclusion Synthesis_6F4N 6-Fluoro-4-nitro-1H-indole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis_6F4N->NMR IR FTIR Spectroscopy Synthesis_6F4N->IR UV_Vis UV-Vis Spectroscopy Synthesis_6F4N->UV_Vis MS Mass Spectrometry Synthesis_6F4N->MS Synthesis_5F4N 5-Fluoro-4-nitro-1H-indole Synthesis_5F4N->NMR Synthesis_5F4N->IR Synthesis_5F4N->UV_Vis Synthesis_5F4N->MS Data_Processing Spectral Interpretation & Peak Assignment NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison Conclusion Structural Confirmation & Isomer Differentiation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of indole isomers.

Disclaimer

The NMR data presented in this guide are predicted values and should be used for reference purposes. Experimental verification is recommended for definitive structural elucidation.

Comparative

Data Presentation: Comparative Cytotoxicity of Indole Derivatives

The anticancer activity of various indole derivatives is frequently evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentr...

Author: BenchChem Technical Support Team. Date: December 2025

The anticancer activity of various indole derivatives is frequently evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several substituted indole derivatives, highlighting the impact of different functional groups on their cytotoxic effects.

Compound ID/ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Nitroindole Derivatives
Compound 55-nitroindole derivativeHeLa5.08 ± 0.91[1]
Compound 75-nitroindole derivativeHeLa5.89 ± 0.73[1]
Indole-based Oxadiazoles
Compound 2e6-ethoxybenzothiazole substitutedHCT1166.43 ± 0.72[2]
A5499.62 ± 1.14[2]
A3758.07 ± 1.36[2]
Compound 2d6-methylbenzothiazole substitutedHCT-11618.23 ± 1.19[2]
Compound 2aBenzothiazole substitutedHCT-11626.25 ± 1.75[2]
General Indole Derivatives
Compound 1cIndole derivativeHepG20.9[3]
MCF-70.55[3]
HeLa0.50[3]
6-Substituted Indole Derivatives
Compound 3g6-(3-cyano-4-methyl) substitutedMCF-72.94 ± 0.56[4]
MDA-MB-2311.61 ± 0.004[4]
A5496.30 ± 0.30[4]
HeLa6.10 ± 0.31[4]
A3750.57 ± 0.01[4]
B16-F101.69 ± 0.41[4]

Experimental Protocols

A fundamental technique for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium.[5] The plates are then incubated for 24 hours to allow the cells to adhere and resume growth.[5]

  • Compound Treatment : After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM).[5] Control wells containing cells treated with the vehicle (e.g., 0.5% DMSO) are also included.[5] The plates are then incubated for a specified period, typically 24 to 72 hours.[5][6]

  • MTT Addition : Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5] The plates are then incubated for an additional 4 hours in the dark at 37°C.[5]

  • Formazan Solubilization : After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals that have formed in viable cells.[5][6]

  • Absorbance Measurement : The plates are gently agitated to ensure complete dissolution of the formazan.[5] The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Mandatory Visualization

To illustrate the biological and experimental contexts of these in vitro assays, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Differentiation Differentiation PKC->Differentiation

Caption: EGFR Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement (MTT Assay) cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Incubate for 24h A->B C Add Indole Derivatives (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: In Vitro Cytotoxicity Screening Workflow.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Fluoro-4-nitro-1H-indole: A Guide for Laboratory Professionals

For immediate release: This guide provides essential safety and logistical information for the proper disposal of 6-Fluoro-4-nitro-1H-indole (CAS No. 1000340-83-9), a compound utilized in pharmaceutical research and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides essential safety and logistical information for the proper disposal of 6-Fluoro-4-nitro-1H-indole (CAS No. 1000340-83-9), a compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document outlines a step-by-step operational plan for the handling and disposal of waste streams containing this chemical.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to consult the material's specific Safety Data Sheet (SDS). All handling of 6-Fluoro-4-nitro-1H-indole and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.

  • Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.

Hazard and Property Profile

While a complete, officially published Safety Data Sheet for 6-Fluoro-4-nitro-1H-indole is not widely available, data from chemical suppliers and structurally similar compounds allow for a reliable hazard assessment. The primary hazards are skin, eye, and respiratory irritation, with potential harm if swallowed, inhaled, or in contact with skin.

PropertyValueSource
Chemical Name 6-Fluoro-4-nitro-1H-indoleIUPAC
CAS Number 1000340-83-9Advanced ChemBlocks
Molecular Formula C₈H₅FN₂O₂Advanced ChemBlocks
Molecular Weight 180.14 g/mol Advanced ChemBlocks
Appearance Dark brown powderAdvanced ChemBlocks
GHS Pictogram GHS07 (Exclamation Mark)Advanced ChemBlocks
GHS Signal Word WarningAdvanced ChemBlocks
Hazard Statements May be harmful if swallowed. Causes eye irritation. Skin contact may be harmful. Inhalation may be harmful.Advanced ChemBlocks, BIOFOUNT
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.Inferred from similar compounds
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.BIOFOUNT

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of 6-Fluoro-4-nitro-1H-indole must be managed as hazardous waste. At no point should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer.

1. Waste Segregation:

  • Critical First Step: Proper segregation is paramount. As a halogenated, nitrated organic compound, it must be collected in a waste stream separate from non-halogenated solvents or other incompatible waste types.

  • Designated Containers: Use waste containers specifically labeled for "Halogenated Organic Waste."

2. Waste Collection:

  • Solid Waste:

    • Collect unused or expired 6-Fluoro-4-nitro-1H-indole powder in a dedicated, sealable hazardous waste container.
    • Any materials grossly contaminated, such as filter paper or silica gel, should also be placed in this container.
    • Minimally contaminated labware (e.g., weighing papers, gloves, pipette tips) should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Liquid Waste:

    • Solutions containing 6-Fluoro-4-nitro-1H-indole should be collected in a separate, sealed, and properly labeled container for "Halogenated Organic Liquid Waste."
    • Ensure the waste container is made of a compatible material (e.g., High-Density Polyethylene - HDPE) and is equipped with a secure, screw-top cap. Funnels should not be left in the container opening.

3. Decontamination of Empty Containers:

  • Original containers of 6-Fluoro-4-nitro-1H-indole must be decontaminated before they can be considered non-hazardous.

  • Triple-Rinse Procedure:

    • Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.
    • Collect all solvent rinsate as hazardous waste and add it to the "Halogenated Organic Liquid Waste" container.
    • After triple-rinsing, allow the container to air dry in a fume hood. The defaced, dry container can then be disposed of as regular laboratory glass or plastic waste, according to institutional policy.

4. Labeling and Storage:

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."
    • The full chemical name: "6-Fluoro-4-nitro-1H-indole" and any other components in the waste stream. Chemical formulas or abbreviations are not acceptable.
    • The approximate concentration of each component.
    • The relevant hazard pictograms.

  • Storage:

    • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).
    • The storage area must be cool, well-ventilated, and away from sources of ignition.
    • Ensure the storage area has secondary containment to manage any potential leaks or spills.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never transport hazardous waste personally.

Disposal Workflow

G Disposal Decision Workflow for 6-Fluoro-4-nitro-1H-indole cluster_0 Disposal Decision Workflow for 6-Fluoro-4-nitro-1H-indole cluster_1 Disposal Decision Workflow for 6-Fluoro-4-nitro-1H-indole start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid Liquid label_waste Label Waste Container (Contents, Hazards, Date) collect_solid->label_waste collect_liquid->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end empty_container Empty Original Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste triple_rinse->dispose_container collect_rinsate->collect_liquid

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